Diphenylterazine
Description
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Properties
IUPAC Name |
2-benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c29-25-21(16-18-10-4-1-5-11-18)27-24-23(20-14-8-3-9-15-20)26-22(17-28(24)25)19-12-6-2-7-13-19/h1-15,17,29H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJMWAVOTYOMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186068 | |
| Record name | 6,8-Diphenyl-2-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344940-63-2 | |
| Record name | 6,8-Diphenyl-2-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Diphenylterazine and its chemical structure?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diphenylterazine (DTZ) is a synthetic, high-quantum-yield coelenterazine analog that has emerged as a powerful tool in bioluminescence imaging.[1][2][3] Its favorable pharmacokinetic properties, red-shifted emission, and minimal cytotoxicity make it an excellent substrate for various luciferase enzymes, offering superior performance in both in vitro and in vivo applications.[3][4] This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and key applications in biomedical research.
Core Properties and Chemical Structure
This compound is a robust bioluminescent agent that stands out for its low background signal, leading to excellent signal-to-background ratios in experimental settings. Chemically, it is an imidazopyrazinone derivative with the formal name 6,8-diphenyl-2-(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one.
Chemical Structure:
The chemical structure of this compound is characterized by a central imidazo[1,2-a]pyrazin-3(7H)-one core, with phenyl groups attached at positions 6 and 8, and a benzyl group at position 2.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various sources. This data is essential for researchers in preparing stock solutions, designing experiments, and interpreting results.
| Property | Value |
| Molecular Formula | C₂₅H₁₉N₃O |
| Molecular Weight | 377.44 g/mol |
| CAS Number | 344940-63-2 |
| Appearance | Solid |
| Purity | ≥98% |
| Emission Maximum | 502 nm |
| Excitation Maximum | 259, 450 nm |
| Solubility | DMF: 11 mg/mLDMSO: 2 mg/mLEthanol: Slightly solublePBS (pH 7.2): 0.3 mg/mL |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action and Signaling Pathway
This compound functions as a substrate for luciferase enzymes, most notably the engineered marine luciferase, NanoLuciferase (Nluc). The interaction between this compound and luciferase in the presence of oxygen results in an oxidative reaction that produces light. A key advantage of this system is that it does not require ATP as a cofactor, unlike the firefly luciferase system.
The general mechanism involves the enzymatic oxidation of this compound, which leads to the formation of an unstable, high-energy dioxetanone intermediate. The subsequent decomposition of this intermediate releases energy in the form of a photon, resulting in bioluminescence. The oxidized product, oxyluciferin, is then released from the enzyme.
Below is a diagram illustrating the bioluminescent signaling pathway involving this compound and a luciferase enzyme.
Caption: Bioluminescent reaction pathway of this compound with luciferase.
Experimental Protocols
This section provides detailed methodologies for common experiments utilizing this compound.
Preparation of this compound Stock Solution
A stable stock solution of this compound can be prepared to ensure consistency across experiments.
Materials:
-
This compound (DTZ) powder
-
L-ascorbic acid
-
Ethanol
-
1,2-propanediol
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a premix solution by dissolving 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol.
-
Dissolve 1 mg of this compound powder in 88 µL of the premix solution. This results in a 30 mM stock solution of this compound containing 5 mM L-ascorbic acid.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C. The stock solution is stable for several months under these conditions.
In Vitro Cell-Based Bioluminescence Assay
This protocol describes a general procedure for measuring luciferase activity in cultured cells using this compound.
Materials:
-
Cells expressing a luciferase reporter gene (e.g., NanoLuciferase)
-
Cell culture medium
-
This compound stock solution (30 mM)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed the luciferase-expressing cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare a working solution of this compound by diluting the 30 mM stock solution in PBS or cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Carefully remove the culture medium from the wells.
-
Add the this compound working solution to each well.
-
Immediately measure the bioluminescence signal using a luminometer. The signal is typically stable and can be measured over an extended period.
The following diagram outlines the workflow for a typical in vitro bioluminescence assay.
Caption: Workflow for an in vitro bioluminescence assay using this compound.
In Vivo Bioluminescence Imaging
This protocol provides a general guideline for performing in vivo imaging in animal models.
Materials:
-
Animal model with luciferase-expressing cells (e.g., tumor xenograft)
-
This compound stock solution
-
Sterile saline or other appropriate vehicle for injection
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS)
Protocol:
-
Anesthetize the animal using a suitable anesthetic agent.
-
Prepare the this compound injection solution by diluting the stock solution in sterile saline to the desired concentration. A typical dose is 0.3 µmol per mouse.
-
Administer the this compound solution to the animal via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images at various time points after substrate administration to capture the peak signal. The signal from this compound typically displays extended kinetics.
-
Analyze the images using the software provided with the imaging system to quantify the bioluminescent signal.
Synthesis of this compound
While detailed, step-by-step synthesis protocols are often proprietary, the literature indicates that this compound can be synthesized from inexpensive, commercially available reagents in a two-step process with excellent yields. A related synthesis for a "caged" version of this compound provides some insight into the chemistry involved. The synthesis of boronate ester caged this compound (bor-DTZ) involves reacting this compound with 4-bromomethylphenylboronic acid pinacol ester in the presence of cesium carbonate and potassium iodide in anhydrous acetonitrile. This suggests that the core this compound structure is amenable to further chemical modification.
Applications in Research and Drug Development
This compound's superior properties have led to its adoption in a variety of research applications:
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High-Throughput Screening: The bright and stable signal of this compound makes it ideal for high-throughput screening of compound libraries in drug discovery.
-
In Vivo Imaging: Its red-shifted emission allows for deeper tissue penetration, making it suitable for tracking cells, monitoring tumor growth, and studying disease progression in live animals.
-
Sensing and Reporter Assays: Modified versions of this compound have been developed as probes for detecting specific molecules, such as hydrogen peroxide, further expanding its utility in studying cellular processes.
-
Multiplexing: The unique properties of the this compound-luciferase system allow for potential multiplexing with other reporter systems, such as firefly luciferase, for simultaneous monitoring of multiple biological events.
References
An In-depth Technical Guide to the Mechanism of Action of Diphenylterazine in Bioluminescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylterazine (DTZ) is a synthetic luciferin, an analog of coelenterazine, that has emerged as a powerful tool in bioluminescence imaging.[1] Its unique properties, including a red-shifted light emission, high quantum yield, and low background signal, make it an exceptional substrate for engineered luciferases, particularly in the context of deep-tissue in vivo imaging.[2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and a summary of its quantitative performance, aimed at researchers, scientists, and drug development professionals seeking to leverage this advanced bioluminescent system.
Core Mechanism of Action
The bioluminescent reaction of this compound is an enzyme-catalyzed chemiluminescent process that results in the emission of light. The mechanism is analogous to that of other coelenterazine-based luciferins and involves an oxidative decarboxylation reaction facilitated by a luciferase enzyme.[5]
The key steps of the reaction are as follows:
-
Binding to Luciferase: this compound binds to the active site of a compatible luciferase, such as the engineered marine luciferases teLuc or Antares2.
-
Oxygenation: Molecular oxygen reacts with the this compound substrate within the enzyme's active site, leading to the formation of a high-energy peroxide intermediate.
-
Formation of a Dioxetanone Ring: This peroxide intermediate rapidly rearranges to form an unstable, four-membered dioxetanone ring.
-
Decarboxylation and Excitation: The dioxetanone intermediate undergoes decarboxylation, releasing carbon dioxide and forming an excited-state diphenylterazinamide product.
-
Light Emission: The excited diphenylterazinamide molecule relaxes to its ground state, emitting a photon of light in the process. The wavelength of the emitted light is characteristic of the specific luciferase-substrate pair. For instance, with a de novo designed luciferase, the emission peak is around 480 nm.
This ATP-independent reaction mechanism contributes to the low background signal observed with this compound, as it does not rely on the cellular energy currency that can be a source of noise in other bioluminescent systems.
Visualizing the Bioluminescent Reaction
Caption: The enzymatic oxidation of this compound.
Quantitative Data Presentation
This compound, in combination with engineered luciferases, offers significant quantitative advantages over traditional bioluminescent systems. Its high quantum yield and the catalytic efficiency of partner luciferases result in brighter signals and improved sensitivity.
| Parameter | Value / Observation | Luciferase Partner(s) | Reference |
| Catalytic Efficiency (kcat/Km) | 10⁶ M⁻¹s⁻¹ | De novo designed luciferase | |
| Quantum Yield | Double that of NanoLuc/furimazine | teLuc | |
| High (specific value not consistently reported) | General | ||
| Relative Brightness | ~54-fold brighter than FLuc/d-luciferin (subcutaneous injection) | teLuc | |
| ~52-fold higher emission than FLuc/d-luciferin (deep tissue) | teLuc | ||
| Antares2 emits 3.8x more photons >600nm than Antares | Antares2 | ||
| Emission Maximum | ~480 nm | De novo designed luciferase | |
| 502 nm | teLuc | ||
| 583 nm | Antares2 | ||
| Signal-to-Background Ratio | Excellent, very little background from DTZ alone | General | |
| Cellular Toxicity | Minimal at millimolar concentrations | N/A | |
| Pharmacokinetics | Favorable for in vivo imaging with extended kinetics | N/A |
Experimental Protocols
In Vitro: Luciferase Reporter Assay for GPCR Signaling
This protocol outlines a general method for using a this compound-based luciferase reporter to quantify G-protein coupled receptor (GPCR) activation. This assay typically measures the activity of a downstream transcription factor (e.g., CREB, NFAT) that has been linked to the expression of a luciferase gene.
1. Cell Culture and Transfection:
- Plate HEK293 cells or another suitable cell line in a 96-well plate.
- Co-transfect the cells with:
- A plasmid encoding the GPCR of interest.
- A reporter plasmid containing a response element (e.g., CRE, NFAT-RE, SRE, SRF-RE) upstream of a compatible luciferase gene (e.g., teLuc).
- A control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter for normalization.
2. Compound Treatment:
- 24-48 hours post-transfection, replace the culture medium with a serum-free medium.
- Add the test compounds (agonists or antagonists) at various concentrations to the appropriate wells.
- Incubate for a period sufficient to induce gene expression (typically 4-6 hours).
3. Cell Lysis:
- Aspirate the medium and wash the cells with PBS.
- Add a passive lysis buffer and incubate at room temperature with gentle shaking to ensure complete cell lysis.
4. Luminescence Measurement:
- Add the this compound substrate solution to each well.
- Immediately measure the luminescence using a plate reader.
- If using a dual-luciferase system, add the second substrate (for the control luciferase) and measure the luminescence again.
5. Data Analysis:
- Normalize the experimental luciferase signal to the control luciferase signal for each well.
- Plot the normalized luminescence against the compound concentration to determine potency and efficacy.
In Vivo: Bioluminescence Imaging of Tumor Growth
This protocol describes a general procedure for non-invasively monitoring tumor progression in a mouse model using a this compound-based reporter system.
1. Cell Line Generation:
- Establish a stable cancer cell line (e.g., HeLa) expressing a compatible luciferase (e.g., Antares2).
2. Animal Model:
- Implant the luciferase-expressing cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).
3. Substrate Preparation and Administration:
- Prepare a stock solution of this compound. A recommended formulation to enhance stability is to first dissolve L-ascorbic acid in ethanol and 1,2-propanediol, and then dissolve the this compound in this premix.
- For imaging, administer the this compound solution to the mice via intravenous or intraperitoneal injection. A typical dose is 0.3 µmol per mouse.
4. Bioluminescence Imaging:
- Anesthetize the mice using isoflurane.
- Place the mice in an in vivo imaging system (e.g., IVIS).
- Acquire bioluminescent images at various time points after substrate injection (e.g., starting 5 minutes post-injection). Image acquisition can be performed over a period of time (e.g., 20 minutes) to capture the peak signal.
5. Data Analysis:
- Quantify the bioluminescent signal from the tumor region of interest (ROI) using the imaging software.
- Monitor the change in signal intensity over time to assess tumor growth or response to therapy.
Visualizing an Experimental Workflow
Caption: A typical workflow for in vivo tumor monitoring.
Application in Signaling Pathways
The high sensitivity and low background of the this compound system make it ideal for developing genetically encoded reporters to monitor dynamic cellular processes, such as signaling pathways.
GPCR Signaling Pathway
As detailed in the experimental protocol, this compound-based reporters can be used to monitor the activation of various GPCR signaling cascades. By placing the luciferase gene under the control of a specific response element, the bioluminescent output becomes a direct readout of the activity of that pathway.
Caption: Monitoring GPCR activation via a luciferase reporter.
Conclusion
This compound represents a significant advancement in bioluminescence technology. Its favorable chemical and physical properties, when paired with specifically engineered luciferases, provide researchers with a highly sensitive and versatile tool for a wide range of applications, from fundamental cell biology to preclinical drug development. The low background, high quantum yield, and red-shifted emission of the this compound system enable robust and quantitative measurements in both in vitro and in vivo settings, paving the way for new discoveries in cellular signaling, disease progression, and therapeutic efficacy.
References
The Advent of a Brighter Bioluminescent Probe: A Technical Guide to Diphenylterazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and application of Diphenylterazine (DTZ), a synthetic luciferin that has emerged as a powerful tool in bioluminescence imaging. In conjunction with engineered luciferases, DTZ offers a brighter, more red-shifted alternative to traditional bioluminescent systems, enabling enhanced sensitivity for in vitro and in vivo studies. This document details the chemical synthesis of DTZ and its precursors, presents its key quantitative properties in a structured format, outlines experimental protocols for its use, and provides visual representations of the underlying biochemical processes and experimental workflows.
Introduction: The Discovery of a Red-Shifted Luciferin
The field of bioluminescence imaging (BLI) has been significantly advanced by the development of novel luciferase-luciferin pairs that offer improved brightness and tissue penetration. A significant breakthrough came with the work of Yeh et al. (2017), who sought to overcome the limitations of existing systems, such as the blue-shifted emission of NanoLuc/furimazine which is suboptimal for deep-tissue imaging[1][2]. Their research led to the development of novel coelenterazine analogs, including this compound (DTZ)[1].
DTZ was identified as a promising luciferin candidate that, when paired with a specifically engineered mutant of NanoLuc, termed teLuc, produces a significantly brighter and more red-shifted bioluminescent signal compared to its predecessors[1]. This enhanced performance, characterized by a higher quantum yield and emission maximum around 502 nm, allows for more sensitive detection in both cell-based assays and animal models[1]. The ATP-independent nature of the DTZ/luciferase reaction further broadens its applicability, particularly for extracellular and in vivo imaging where ATP concentrations can be limiting.
Quantitative Data Presentation
The following tables summarize the key quantitative properties of this compound, providing a valuable resource for researchers designing and interpreting bioluminescence experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 6,8-diphenyl-2-(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one | |
| Molecular Formula | C₂₅H₁₉N₃O | |
| Molecular Weight | 377.44 g/mol | |
| CAS Number | 344940-63-2 | |
| Appearance | Solid | |
| Solubility | DMF: 11 mg/mLDMSO: 2 mg/mLEthanol: Slightly solublePBS (pH 7.2): 0.3 mg/mL | |
| Storage | -80°C, protect from light, stored under nitrogen | |
| Stability | ≥ 4 years at -20°C |
Table 2: Bioluminescent and Kinetic Properties of this compound
| Parameter | Value | Luciferase Partner | Reference(s) |
| Emission Maximum (λmax) | 502 nm | teLuc | |
| Quantum Yield (QY) | Double that of NanoLuc/furimazine | teLuc | |
| Catalytic Efficiency (kcat/Km) | 10⁶ M⁻¹s⁻¹ | De novo designed luciferase | |
| Apparent Michaelis Constant (Km) | Similar to NanoLuc/furimazine | teLuc | |
| Bioluminescence Half-life | ~40 minutes (in vitro) | teLuc | |
| Cellular Toxicity | Minimal at millimolar concentrations | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its precursor, as well as protocols for its application in bioluminescence assays.
Synthesis of this compound (DTZ)
The synthesis of this compound can be achieved in two main steps from commercially available starting materials.
Step 1: Synthesis of 3,5-Diphenyl-2-aminopyrazine
While a direct, detailed protocol for this specific precursor was not found in the immediate search results, a general approach for the synthesis of substituted aminopyrazines involves the condensation of an α-dicarbonyl compound with an aminonitrile. For 3,5-diphenyl-2-aminopyrazine, this would likely involve the reaction of benzil (1,2-diphenyl-1,2-ethanedione) with aminoacetonitrile.
-
Disclaimer: This is a proposed synthetic route based on general organic chemistry principles for pyrazine synthesis. Researchers should consult specialized synthetic organic chemistry literature for detailed and optimized protocols.
Step 2: Synthesis of 6,8-diphenyl-2-(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one (this compound)
This protocol is adapted from the supplementary information of a peer-reviewed publication.
-
Reactants:
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3,5-Diphenyl-2-aminopyrazine
-
1,1-diethoxy-3-phenylpropan-2-one
-
Ethanol
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Water
-
Hydrochloric acid
-
-
Procedure:
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To a round-bottom flask purged with nitrogen, add 3,5-Diphenyl-2-aminopyrazine (1 equivalent).
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Add 1,1-diethoxy-3-phenylpropan-2-one (1 equivalent).
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Add ethanol, water, and a catalytic amount of hydrochloric acid.
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Reflux the reaction mixture overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on alumina gel using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to yield this compound as a solid.
-
In Vitro Bioluminescence Assay
-
Reagents:
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Purified luciferase (e.g., teLuc)
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This compound stock solution (e.g., 30 mM in a premixture of ethanol and 1,2-propanediol with L-ascorbic acid)
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Assay buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare a solution of the purified luciferase in the assay buffer to the desired final concentration (e.g., 1 nM).
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Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the assay.
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In a white, opaque 96-well plate, add the luciferase solution to each well.
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To initiate the reaction, inject the this compound solution into the wells.
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Immediately measure the luminescence using a plate reader. For kinetic studies, record the signal over time.
-
In Vivo Bioluminescence Imaging
-
Materials:
-
Animal model expressing the appropriate luciferase (e.g., teLuc)
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This compound solution for injection (e.g., 0.3 µmol in 100 µL)
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In vivo imaging system (IVIS)
-
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
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Administer the this compound solution via the desired route (e.g., intraperitoneal or intravenous injection).
-
Place the animal in the imaging chamber of the IVIS.
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Acquire bioluminescent images at various time points post-injection. The signal typically peaks within minutes and exhibits extended kinetics.
-
Analyze the images using appropriate software to quantify the bioluminescent signal.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's function and application.
Bioluminescence Signaling Pathway
Caption: ATP-independent bioluminescence reaction of this compound.
Experimental Workflow for In Vivo Imaging
References
Unveiling the Luminescence of Diphenylterazine: A Technical Guide to its Quantum Yield and Spectral Properties
For Immediate Release
This technical guide provides a comprehensive overview of the bioluminescent properties of diphenylterazine (DTZ), a key substrate for engineered luciferases used in cutting-edge biological research and drug development. This document details the spectral characteristics, bioluminescence quantum yield, and relevant experimental protocols for researchers, scientists, and professionals in the field.
This compound is a synthetic analog of coelenterazine that, in the presence of specific engineered luciferases such as teLuc, produces a bright, red-shifted bioluminescent signal.[1] This property makes it an invaluable tool for sensitive in vivo imaging, offering a high signal-to-background ratio and minimal cell toxicity at effective concentrations.[2][3] Unlike fluorescent molecules that require an external light source for excitation, DTZ's light emission is the product of an ATP-independent enzymatic reaction, which is a significant advantage for in vivo studies.[2][4]
Quantitative Data Summary
The following tables summarize the key spectral and bioluminescent properties of this compound in conjunction with its luciferase partner, teLuc. For comparison, data for the widely used NanoLuc/furimazine system is also included.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Absorption Maxima (λmax) | 259, 450 |
| Bioluminescence Emission Maximum (λem) with teLuc | 502 |
Table 2: Bioluminescence Quantum Yield
| Luciferase-Substrate Pair | Bioluminescence Quantum Yield (ΦBL) | Reference |
| teLuc-Diphenylterazine | ~0.90* | |
| NanoLuc-Furimazine | ~0.45 |
*The bioluminescence quantum yield of teLuc/DTZ was reported to be double that of NanoLuc/furimazine. The value presented here is calculated based on the estimated quantum yield of NanoLuc/furimazine.
Experimental Protocols
Accurate characterization of the bioluminescent properties of this compound requires precise experimental procedures. The following sections detail the methodologies for determining the bioluminescence spectrum and quantum yield.
Protocol 1: Measurement of Bioluminescence Emission Spectrum
This protocol outlines the procedure for measuring the light emission spectrum from the DTZ-luciferase reaction.
Materials:
-
Purified teLuc luciferase
-
This compound (DTZ) stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer or a luminometer with spectral scanning capabilities
-
Cuvettes suitable for luminescence measurements
Procedure:
-
Prepare a solution of purified teLuc luciferase in PBS at a final concentration of 1 nM in a cuvette.
-
Prepare a working solution of DTZ in an appropriate solvent (e.g., a premixture of ethanol and 1,2-propanediol with L-ascorbic acid to enhance stability) and then dilute in PBS to a final concentration of 30 µM.
-
Place the cuvette containing the luciferase solution into the sample holder of the spectrofluorometer.
-
Set the instrument to emission scan mode. The scan range should typically cover 400 nm to 700 nm to capture the full emission spectrum.
-
Inject the DTZ solution into the cuvette and immediately initiate the spectral scan.
-
Record the bioluminescence emission spectrum. The data should be corrected for the instrument's wavelength-dependent sensitivity.
-
The peak of the corrected spectrum represents the bioluminescence emission maximum.
Protocol 2: Determination of Bioluminescence Quantum Yield
The bioluminescence quantum yield (ΦBL) is the ratio of the total number of emitted photons to the number of reacting luciferin molecules. This protocol is adapted from a method used for determining the quantum yield of luciferin-luciferase reactions.
Materials:
-
Purified teLuc luciferase
-
This compound (DTZ) of known concentration
-
Phosphate-buffered saline (PBS), pH 7.4
-
Calibrated luminometer or a spectrophotometer with an integrating sphere capable of absolute photon counting
-
Reaction vials or cuvettes
Procedure:
-
Luminometer Calibration: The absolute responsivity of the luminometer must be determined using a standardized light source or a chemical standard with a known quantum yield.
-
Reaction Setup: In a reaction vial, add an excess amount of purified teLuc luciferase (e.g., 0.5 nmol) in 150 µL of PBS.
-
Initiation of Reaction: Inject a known, limiting amount of DTZ (e.g., 0.01 nmol) in 50 µL of PBS into the luciferase solution to initiate the bioluminescent reaction.
-
Data Acquisition: Immediately measure the total light output with the calibrated luminometer. The signal should be integrated over time until the reaction is complete and the light emission has ceased.
-
Calculation: The total number of emitted photons is obtained from the integrated light intensity and the luminometer's calibration factor. The bioluminescence quantum yield is then calculated using the following formula:
ΦBL = (Total number of emitted photons) / (Total number of DTZ molecules)
Signaling Pathway and Mechanism
The bioluminescence of this compound is the result of an oxidative decarboxylation reaction catalyzed by a luciferase enzyme. DTZ, being an analog of coelenterazine, is believed to follow a similar reaction pathway. The luciferase facilitates the reaction of DTZ with molecular oxygen, leading to the formation of a high-energy dioxetanone intermediate. The decomposition of this unstable intermediate results in the formation of an excited-state coelenteramide analog, which then relaxes to its ground state by emitting a photon of light.
References
The Role of Diphenylterazine in ATP-Independent Bioluminescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of diphenylterazine (DTZ), a synthetic coelenterazine analog, and its pivotal role in developing highly sensitive, ATP-independent bioluminescent reporter systems. We will cover the core mechanism, comparative performance data, detailed experimental protocols, and key applications in research and drug development.
Introduction: Overcoming the Limitations of Traditional Bioluminescence
Bioluminescence, the emission of light by a living organism, is a cornerstone of modern biological research, enabling highly sensitive tracking of cellular and molecular processes.[1][2] Traditional reporter systems, like that of the firefly luciferase (FLuc), are powerful but fundamentally dependent on adenosine triphosphate (ATP) as a cofactor.[2] This ATP dependence can be a confounding variable, as cellular ATP levels fluctuate with metabolic state, and it renders these systems inactive in the ATP-deficient extracellular environment.[3]
Marine-derived luciferases, such as those from the deep-sea shrimp Oplophorus gracilirostris, offer a powerful alternative. These enzymes catalyze the oxidation of a luciferin substrate (coelenterazine or its analogs) without the need for ATP.[3] this compound (DTZ) has emerged as a key substrate for engineered versions of these marine luciferases, such as NanoLuc and its variants, creating some of the brightest and most versatile reporter systems available today. Key advantages of the DTZ system include its high quantum yield, red-shifted light emission for improved tissue penetration, and minimal background signal.
Core Mechanism of ATP-Independent Bioluminescence
The bioluminescent reaction involving this compound is a direct enzymatic oxidation process. Unlike ATP-dependent systems which require luciferin activation via ATP, the DTZ-luciferase reaction proceeds simply with the substrate and molecular oxygen.
The general mechanism is as follows:
-
Binding: this compound binds to the active site of its partner luciferase (e.g., teLuc, Antares2).
-
Oxidation: The luciferase catalyzes the oxidative decarboxylation of this compound in the presence of molecular oxygen.
-
Excited State Formation: This reaction forms an excited-state product, an aminopyrazine derivative (coelenteramide analog).
-
Photon Emission: The excited-state product relaxes to its ground state, emitting a photon of light in the process.
This entire cycle is independent of ATP, allowing for robust signal generation in diverse environments, including extracellular spaces and in organisms with variable metabolic activity.
Diagram 1. Comparison of ATP-Dependent and ATP-Independent Bioluminescence.
Quantitative Data and Performance Metrics
Engineered luciferase-DTZ pairs exhibit significantly enhanced performance over both traditional firefly luciferase and the original NanoLuc/furimazine system. The key improvements are in total light output (quantum yield) and the spectral properties of the emitted light. A red-shifted emission is particularly advantageous for in vivo imaging, as light with longer wavelengths (>600 nm) penetrates mammalian tissue more effectively.
The reporter teLuc , an engineered luciferase derived from NanoLuc, paired with DTZ, offers superior brightness. To further optimize for in vivo applications, teLuc was fused to a fluorescent protein to create Antares2 , which uses Bioluminescence Resonance Energy Transfer (BRET) to shift the emission further into the red spectrum.
| Reporter System | Substrate | Peak Emission (λmax) | Relative Quantum Yield (vs. NanoLuc/Fz) | Relative Photons >600 nm (vs. FLuc/D-luciferin) | Key Features |
| FLuc | D-luciferin | ~612 nm | - | 1x | ATP-dependent; traditional standard for in vivo. |
| NanoLuc | Furimazine (Fz) | ~456 nm | 1x | - | ATP-independent; very bright blue emission. |
| teLuc | DTZ | ~502 nm | ~2x | 13x | High quantum yield; sustained emission. |
| Antares2 | DTZ | ~583 nm | - | 65x | BRET-based system; significantly red-shifted for deep-tissue imaging. |
Data summarized from Yeh et al., Nature Methods, 2017.
Experimental Protocols
Precise and reproducible experimental protocols are critical for successful application of the this compound system.
Preparation of this compound Stock Solution
DTZ has poor aqueous solubility and can be unstable in some solvents. The following formulation enhances stability for long-term storage.
Materials:
-
This compound (DTZ) powder
-
L-ascorbic acid
-
Ethanol (100%)
-
1,2-propanediol
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare Premixture: Dissolve 17.6 mg of L-ascorbic acid in a solution containing 10 mL of ethanol and 10 mL of 1,2-propanediol. This creates a premixture with antioxidants.
-
Dissolve DTZ: Weigh 1 mg of DTZ powder. Dissolve it in 88 µL of the premixture.
-
Final Concentration: This procedure results in a 30 mM DTZ stock solution containing 5 mM L-ascorbic acid.
-
Storage: Aliquot the stock solution into small volumes (e.g., 10-20 µL) in microcentrifuge tubes. Store at -80°C, protected from light and under nitrogen if possible. The stock solution is stable for several months under these conditions.
Note: DMSO is not recommended as it can inactivate this compound's activity.
In Vitro Luciferase Assay (Intracellular)
This protocol is adapted from standard NanoLuc assay procedures and is suitable for measuring intracellular luciferase activity in cultured cells.
Diagram 2. General workflow for an in vitro intracellular luciferase assay.
Protocol:
-
Cell Culture: Plate cells expressing the DTZ-dependent luciferase (e.g., teLuc, Antares2) in an opaque-walled 96-well plate suitable for luminescence assays.
-
Equilibration: After experimental treatments, remove the plate from the incubator and allow it to equilibrate to room temperature for 5-10 minutes.
-
Reagent Preparation: Prepare the assay working solution by diluting the DTZ stock solution into an appropriate assay buffer containing a lysis agent (e.g., a buffer similar to the Nano-Glo® system). The final concentration of DTZ will need to be optimized but typically falls in the low micromolar range.
-
Reagent Addition: Add a volume of the prepared assay reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL of medium).
-
Lysis and Mixing: Place the plate on an orbital shaker for 2-3 minutes to ensure complete cell lysis and mixing of the substrate.
-
Incubation: Incubate the plate at room temperature for at least 3 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence intensity using a plate-reading luminometer.
In Vivo Bioluminescence Imaging (Mouse Model)
DTZ's favorable pharmacokinetics and the red-shifted emission of its luciferase partners make it ideal for sensitive in vivo imaging.
Materials:
-
Anesthetized mice bearing luciferase-expressing cells/tissues.
-
DTZ stock solution, diluted in a suitable sterile vehicle (e.g., saline, or a formulation with PEG300 for solubility).
-
In vivo imaging system (e.g., IVIS).
Diagram 3. Standard workflow for in vivo bioluminescence imaging with DTZ.
Protocol:
-
Anesthesia: Anesthetize the animal using a standard protocol (e.g., isoflurane inhalation).
-
Substrate Administration: Inject the prepared DTZ solution. A typical dose is 0.3 µmol per mouse. The route of administration (intraperitoneal or intravenous) will affect the signal kinetics.
-
Imaging: Place the animal in a light-tight imaging chamber. Wait approximately 5-10 minutes post-injection for substrate distribution before beginning image acquisition.
-
Acquisition: Acquire images over time to capture the peak signal. For example, take 1-minute exposures every few minutes for a total of 20-40 minutes. The bioluminescence from DTZ often displays extended kinetics, which is beneficial for time-lapse studies.
-
Analysis: Use the imaging system's software to draw regions of interest (ROIs) over the target tissues and quantify the photon flux. It is crucial to note that DTZ injection into control mice (not expressing the luciferase) does not yield any background emission, leading to excellent signal-to-background ratios.
Conclusion
This compound, in partnership with engineered marine luciferases, represents a significant advancement in bioluminescent technology. Its ATP-independence removes metabolic variables and opens the door to extracellular and in vivo applications where traditional reporters fail. The system's superior brightness, sustained signal, and red-shifted emission provide researchers, particularly those in drug development and cancer biology, with an exceptionally sensitive tool for non-invasively monitoring biological processes in real-time. The detailed protocols and comparative data provided in this guide serve as a valuable resource for harnessing the full potential of this powerful reporter system.
References
Detecting Reactive Oxygen Species: A Technical Guide to the Application of Diphenylterazine-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of reactive oxygen species (ROS) are critical in understanding a vast array of biological processes and pathological conditions, from cellular signaling to inflammation and cancer. Among the various ROS, hydrogen peroxide (H₂O₂) is a relatively stable and key signaling molecule. This guide provides an in-depth technical overview of the application of diphenylterazine (DTZ)-based chemiluminescent probes, specifically boronate ester-caged this compound (bor-DTZ), for the sensitive and selective detection of H₂O₂. This technology leverages the highly sensitive NanoLuc® luciferase (Nluc) enzyme for signal generation, offering a powerful tool for ROS research.
The fundamental principle of this detection method is a chemical reaction wherein the boronate ester group of the non-luminescent bor-DTZ probe selectively reacts with H₂O₂. This reaction cleaves the boronate group, releasing the parent molecule, this compound (DTZ). The liberated DTZ then serves as a substrate for the NanoLuc® luciferase enzyme, producing a bright and quantifiable bioluminescent signal. This ATP-independent reaction provides a direct and sensitive measure of H₂O₂ presence.[1][2]
Core Mechanism and Signaling Pathway
The detection of hydrogen peroxide using the bor-DTZ/NanoLuciferase system is a straightforward and highly specific process. The signaling cascade is initiated by the presence of H₂O₂, which triggers a series of events culminating in the emission of light.
References
Methodological & Application
Application Note: Standard Protocol for Preparing Diphenylterazine Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphenylterazine (DTZ) is a synthetic luciferin analog that serves as a substrate for various luciferases, enabling sensitive bioluminescence imaging in both in vitro and in vivo research. Its red-shifted emission spectrum allows for enhanced tissue penetration, making it a valuable tool in preclinical studies. Proper preparation of a stable, high-concentration stock solution is critical for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound solubility and storage, compiled from various sources.
| Parameter | Value | Solvent/Condition | Source |
| Molecular Weight | 377.44 g/mol | N/A | [1][2][3] |
| Appearance | Orange to reddish-brown solid | N/A | [1] |
| Solubility | 11.11 mg/mL (29.44 mM) | DMF (requires sonication) | [1] |
| 55 mg/mL (145.72 mM) | DMSO (Note: May inactivate DTZ) | ||
| 2 mg/mL | DMSO | ||
| 1 mg/mL (2.65 mM) | Ethanol + HCl (pH 2) | ||
| Slightly soluble | Ethanol | ||
| < 0.1 mg/mL | Water (insoluble) | ||
| Storage (Solid) | -20°C for up to 3 years | Protect from light | |
| -80°C | Protect from light, stored under nitrogen | ||
| Storage (Stock Solution) | -80°C for up to 6 months | In recommended solvent, protect from light, under nitrogen | |
| -20°C for long term (months) | In DMSO |
Note: There are conflicting reports regarding the use of DMSO as a solvent. While it offers high solubility, it has also been reported to inactivate this compound's activity. Therefore, the use of DMSO should be approached with caution and validated for the specific application. The recommended protocol below utilizes a stabilized formulation to enhance substrate stability.
Experimental Protocol: Preparation of 30 mM this compound Stock Solution
This protocol describes the preparation of a 30 mM stock solution of this compound in a stabilized formulation, which has been shown to enhance substrate stability compared to conventional acidic alcohol solutions.
Materials and Equipment:
-
This compound (DTZ) powder
-
L-ascorbic acid
-
Ethanol (anhydrous)
-
1,2-propanediol
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes and sterile, nuclease-free pipette tips
-
-80°C freezer for storage
-
Nitrogen gas source (optional, for long-term storage)
Procedure:
Part 1: Preparation of the Stabilizing Premix
-
Weigh 17.6 mg of L-ascorbic acid.
-
Add the L-ascorbic acid to a sterile conical tube.
-
Add 10 mL of anhydrous ethanol to the tube.
-
Add 10 mL of 1,2-propanediol to the tube.
-
Vortex the mixture thoroughly until the L-ascorbic acid is completely dissolved. This will result in a premix with a final concentration of 5 mM L-ascorbic acid in a 1:1 ethanol:1,2-propanediol solution.
Part 2: Preparation of the 30 mM this compound Stock Solution
-
Weigh 1 mg of this compound powder.
-
Place the weighed this compound into a sterile microcentrifuge tube.
-
Add 88 µL of the prepared stabilizing premix to the microcentrifuge tube containing the this compound.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
The resulting solution is a 30 mM stock of this compound.
Storage and Handling:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the product, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. For optimal stability, it is recommended to store the vials under an inert gas like nitrogen and protect them from light.
-
Stability: When stored correctly at -80°C, the stock solution is stable for several months, with some sources suggesting up to 6 months.
-
Safety: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a stabilized 30 mM this compound stock solution.
References
Application Notes and Protocols for In Vivo Imaging with Diphenylterazine in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Diphenylterazine (DTZ) for in vivo bioluminescence imaging (BLI) in mouse models. DTZ, a synthetic analog of coelenterazine, serves as a substrate for engineered marine luciferases, offering a brighter and more red-shifted signal compared to traditional firefly luciferase systems. This results in enhanced sensitivity for deep-tissue imaging.
Overview and Advantages
Key Advantages:
-
High Signal Intensity: The teLuc/DTZ system can generate a signal up to 54-fold brighter than the conventional firefly luciferase (FLuc)/D-luciferin system at equivalent doses.[2]
-
Red-Shifted Emission: The emission spectrum of the teLuc-DTZ reaction peaks around 502 nm, with Antares2 offering an even more red-shifted signal.[2][3] This longer wavelength light is less absorbed and scattered by mammalian tissues, enabling more sensitive imaging of deep-tissue targets.[4]
-
Low Background: DTZ exhibits negligible auto-oxidation in vivo, resulting in a high signal-to-background ratio.
-
ATP-Independence: Unlike firefly luciferase, teLuc and other compatible luciferases do not require ATP, allowing for the monitoring of cells regardless of their metabolic state.
Compatible Luciferase Systems
DTZ is specifically designed for use with engineered luciferases derived from marine organisms. The most common and well-characterized partners for DTZ are:
-
teLuc: An engineered version of NanoLuc that produces a teal-colored light with a peak emission at 502 nm when paired with DTZ.
-
Antares2: A fusion protein that combines teLuc with a fluorescent protein, resulting in a brighter and more red-shifted emission through Bioluminescence Resonance Energy Transfer (BRET). Antares2 can show a 35-90% signal increase over teLuc in deep tissues.
Quantitative Data Summary
The following tables summarize the quantitative performance of DTZ-based systems compared to the traditional FLuc/D-luciferin system.
Table 1: In Vivo Brightness Comparison
| Luciferase-Substrate Pair | Relative Brightness vs. FLuc/D-luciferin (Subcutaneous) | Relative Brightness vs. FLuc/D-luciferin (Deep Tissue) | Notes |
| teLuc-DTZ | ~54-fold brighter | ~52-fold higher emission | At a 0.1 mM substrate concentration. |
| Antares2-DTZ | Comparable to teLuc | 35-90% signal increase over teLuc | The BRET mechanism enhances red-shifted photon emission. |
Table 2: Emission Characteristics
| Luciferase | Substrate | Peak Emission Wavelength |
| teLuc | DTZ | ~502 nm |
| Antares2 | DTZ | ~584 nm |
| Firefly Luciferase (FLuc) | D-luciferin | ~560 nm |
Experimental Protocols
Preparation of this compound (DTZ) for In Vivo Injection
DTZ has limited aqueous solubility, and proper formulation is critical for successful in vivo experiments. It is crucial to avoid using DMSO as a solvent, as it can oxidize and inactivate DTZ.
Formulation for Ready-to-Use Injection (Recommended):
This formulation yields a ~2 mM DTZ solution suitable for direct injection.
-
To prepare 1.3 mL of the injection vehicle, combine:
-
Sufficient saline for the final volume.
-
325 mg of hydroxypropyl-β-cyclodextrin (25% w/v).
-
260 µL of propylene glycol (20% v/v).
-
-
Dissolve 1 mg of DTZ in 1.3 mL of the prepared vehicle.
-
Vortex or sonicate until the DTZ is fully dissolved.
-
Keep the ready-to-use solution on ice and protected from light until injection.
In Vivo Imaging Protocol
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane). Anesthesia should be maintained throughout the imaging procedure to immobilize the animal.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system (e.g., IVIS Spectrum).
Substrate Administration and Imaging:
-
Administer the prepared DTZ solution to the mouse. A typical dose is 0.3 µmol in a volume of 100 µL.
-
The route of administration can be either intraperitoneal (IP) or intravenous (IV) . The optimal route may vary depending on the experimental model and should be determined empirically.
-
Begin imaging approximately 3-5 minutes after substrate injection.
-
Acquire bioluminescent images using an exposure time of 1 minute . Adjust the exposure time as needed based on signal intensity.
-
Continue to acquire images periodically (e.g., every 5-10 minutes) to capture the peak signal and monitor the signal decay kinetics. The bioluminescence from intraperitoneally injected DTZ displays extended kinetics.
Post-Imaging:
-
Return the mouse to its home cage and monitor until it has fully recovered from anesthesia.
Visualizations
Signaling Pathway
Caption: ATP-independent oxidation of this compound catalyzed by an engineered luciferase.
Experimental Workflow
Caption: Workflow for in vivo bioluminescence imaging with this compound.
References
Application Notes and Protocols for Diphenylterazine-Based Bioluminescence Assays in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylterazine (DTZ), a synthetic analog of coelenterazine, has emerged as a powerful tool in bioluminescence imaging and reporter gene assays.[1][2] In conjunction with engineered luciferases, such as NanoLuc®, Antares, and Antares2, DTZ offers several advantages over traditional luciferase substrates, including a high quantum yield, red-shifted light emission for improved in vivo imaging, and ATP-independent activity.[3][4][5] This ATP independence is particularly beneficial for extracellular assays and for reducing interference from cellular energy states. Furthermore, DTZ exhibits minimal cellular toxicity and low background luminescence, leading to excellent signal-to-background ratios.
These application notes provide detailed protocols for the use of this compound in cell culture-based bioluminescence assays, guidance on data analysis, and a comparative overview of its performance against other common luciferase substrates.
Data Presentation
Quantitative Comparison of Luciferase Substrates
The selection of a luciferase-substrate pair is critical for the sensitivity and dynamics of a bioluminescence assay. The following table summarizes the key quantitative parameters of this compound in comparison to other widely used substrates.
| Feature | This compound (DTZ) | Furimazine | D-luciferin |
| Associated Luciferase | NanoLuc®, Antares, Antares2 | NanoLuc® | Firefly Luciferase (FLuc) |
| ATP Requirement | Independent | Independent | Dependent |
| Relative Brightness | High (~52-fold > FLuc/D-luciferin) | High (~150-fold > FLuc or Renilla) | Standard |
| Emission Maximum | Red-shifted (~450-500 nm, luciferase dependent) | Blue-shifted (~460 nm) | Yellow-Green (~560 nm) |
| Signal Kinetics | Extended | Glow-type | Flash or Glow-type |
| In Vivo Performance | Favorable pharmacokinetics, good tissue penetration | Limited by solubility and bioavailability | Standard |
| Background Signal | Very low | Low | Variable |
| Cellular Toxicity | Minimal at millimolar concentrations | Can be toxic at higher concentrations | Generally low |
Experimental Protocols
Preparation of this compound Stock Solution
A stabilized stock solution of this compound is crucial for reproducible results. The following protocol describes the preparation of a 30 mM stock solution with enhanced stability.
Materials:
-
This compound (DTZ) powder
-
L-ascorbic acid
-
Ethanol (100%)
-
1,2-propanediol
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare the premixture: Dissolve 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol.
-
Dissolve this compound: Add 1 mg of this compound to 88 µL of the premixture. This will result in a 30 mM stock solution containing 5 mM L-ascorbic acid.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in nuclease-free tubes and store at -80°C, protected from light. The stock solution is stable for several months under these conditions.
In Vitro Bioluminescence Assay in Cell Culture
This protocol outlines the general procedure for measuring luciferase activity in cultured cells using this compound.
Materials:
-
Cells cultured in a 96-well plate expressing a suitable luciferase (e.g., NanoLuc®)
-
This compound (DTZ) stock solution (30 mM)
-
Cell culture medium or PBS
-
Luminometer
Procedure:
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 30 mM DTZ stock solution. Dilute the stock solution to the desired final concentration (e-g., 0.5-50 µM) in cell culture medium or PBS. Protect the working solution from light.
-
Cell Treatment: If applicable, treat the cells with experimental compounds and incubate for the desired period.
-
Substrate Addition: Add the DTZ working solution to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for at least 3 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Monitoring NF-κB Signaling Pathway Activity
This protocol provides a specific application of the this compound bioluminescence assay to monitor the activation of the NF-κB signaling pathway using a luciferase reporter construct.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Transfection reagent
-
TNF-α (or other NF-κB activator)
-
This compound (DTZ) stock solution
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent used.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.
-
Cell Stimulation: Treat the cells with an NF-κB activator (e.g., TNF-α at a final concentration of 20 ng/mL) for 6-8 hours. Include an unstimulated control.
-
Luminescence Measurement:
-
Prepare the DTZ working solution as described in Protocol 2.
-
Add the DTZ working solution to each well.
-
Incubate for at least 3 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence signal of the treated cells to that of the unstimulated control to determine the fold induction of NF-κB activity.
Visualizations
Bioluminescence Assay Workflow
Caption: A flowchart of the this compound bioluminescence assay.
NF-κB Signaling Pathway Leading to Luciferase Expression
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A caged imidazopyrazinone for selective bioluminescence detection of labile extracellular copper( ii ) - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07177G [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Diphenylterazine in Bioluminescence Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing diphenylterazine (DTZ) in bioluminescence assays. This compound, a synthetic analog of coelenterazine, serves as a substrate for engineered luciferases, most notably NanoLuc® luciferase and its variants. This system is characterized by its high sensitivity, low background, and ATP-independent nature, making it a powerful tool for a wide range of applications in biological research and drug discovery.[1][2][3]
Principle of the Assay
The core of the bioluminescent reaction involves the NanoLuc® luciferase, a small, engineered enzyme (19.1 kDa) derived from the deep-sea shrimp Oplophorus gracilirostris.[2] This enzyme catalyzes the oxidation of this compound in the presence of molecular oxygen, leading to the emission of a bright, sustained blue light.[2] Unlike firefly luciferase, this reaction does not require adenosine triphosphate (ATP), which simplifies the assay and decouples the luminescent signal from the cellular energy state. The high quantum yield and rapid catalysis of this reaction result in a signal that is significantly brighter than that of firefly or Renilla luciferases.
Data Summary: Recommended this compound Concentrations
The optimal concentration of this compound can vary depending on the specific application, cell type, or animal model. The following tables provide a summary of recommended starting concentrations for in vitro and in vivo experiments based on published data.
| Application | Cell Line | Recommended DTZ Concentration | Reference |
| Cell Viability Assay | HEK 293T | 30 µM | |
| Cell Labeling (Antares2) | PC3/CD63-Antares2 | 0.5 - 500 µM | |
| Blood/Urine Assays | - | 25 µM (final concentration) |
Table 1: Recommended this compound Concentrations for In Vitro Assays
| Application | Animal Model | Administration Route | Recommended DTZ Dose | Reference |
| Deep Tissue Imaging | BALB/c Mice | Intraperitoneal (i.p.) | 0.3 µmol | |
| Tumor Growth Tracking | Nude Mice | Intravenous (i.v.) | 0.3 µmol (in 100 µL) | |
| Deep Tissue Infection Imaging | Mice | Intraperitoneal (i.p.) | 1 µmol |
Table 2: Recommended this compound Doses for In Vivo Imaging
Signaling Pathway Diagram
The following diagram illustrates the ATP-independent bioluminescent reaction of this compound catalyzed by NanoLuc® luciferase.
Caption: ATP-independent oxidation of this compound by NanoLuc® luciferase.
Experimental Protocols
Protocol 1: In Vitro Bioluminescence Assay for Reporter Gene Expression
This protocol describes a general method for measuring reporter gene activity in mammalian cells using a this compound-based assay.
Materials:
-
Cells expressing NanoLuc® luciferase
-
White, opaque 96-well microplates
-
This compound (DTZ)
-
Assay buffer (e.g., PBS)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells expressing the NanoLuc® reporter gene into a white, opaque 96-well plate at a density appropriate for your cell line and experiment duration.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) for the desired period.
-
Reagent Preparation: Prepare a working solution of this compound in the appropriate assay buffer. The final concentration should be optimized, but a starting point of 10-30 µM is recommended.
-
Assay: a. Remove the culture medium from the wells. b. Wash the cells once with PBS. c. Add the this compound working solution to each well. d. Incubate for 3-5 minutes at room temperature to allow for substrate diffusion and reaction stabilization.
-
Measurement: Measure the luminescence using a plate luminometer.
Protocol 2: In Vivo Bioluminescence Imaging of Tumor Growth
This protocol provides a general guideline for non-invasive imaging of tumor progression in a mouse model.
Materials:
-
Tumor-bearing mice with cells expressing NanoLuc® luciferase
-
This compound (DTZ)
-
Sterile vehicle for injection (e.g., a solution containing 8% glycerol, 10% ethanol, 10% hydroxypropyl-β-cyclodextrin, and 35% PEG 400 in water)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Substrate Preparation: Prepare a sterile solution of this compound in the appropriate vehicle. A typical dose is 0.3 µmol in 100 µL.
-
Substrate Administration: Inject the this compound solution via the desired route (e.g., intraperitoneal or intravenous).
-
Imaging: a. Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. b. Acquire images at multiple time points (e.g., 5, 10, 15, and 20 minutes) post-injection to determine the peak signal. The optimal imaging time may vary depending on the animal model and injection route. c. Use a 1-minute exposure time per frame as a starting point.
-
Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) corresponding to the tumor using the imaging system's software.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo bioluminescence imaging experiment using this compound.
Caption: General workflow for in vivo bioluminescence imaging with this compound.
Stock Solution Preparation
Proper preparation and storage of the this compound stock solution are crucial for obtaining reliable and reproducible results.
Recommended Stock Solution:
A 30 mM stock solution of this compound can be prepared as follows:
-
Prepare a premix by dissolving 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol.
-
Dissolve 1 mg of this compound in 88 µL of the premix.
Storage:
Store the stock solution in aliquots at -80°C. This formulation enhances substrate stability. It is important to note that DMSO may inactivate this compound and should be avoided.
Concluding Remarks
This compound, in conjunction with NanoLuc® luciferase, offers a highly sensitive and versatile platform for a multitude of bioluminescence assays. The protocols and data presented here provide a solid foundation for researchers to implement this technology in their studies. Optimization of substrate concentration and imaging parameters for specific experimental systems is recommended to achieve the best possible results. The ATP-independent nature of this system provides a significant advantage, particularly for studies where cellular metabolism may be a confounding factor.
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Bioluminescence System for In Vivo Imaging with Brighter and Red-Shifted Light Emission - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Bioluminescence Imaging: Brighter and Deeper with Antares2 and Diphenylterazine
Application Note & Protocol
For researchers, scientists, and drug development professionals seeking to push the boundaries of in vivo and in vitro imaging, the combination of the engineered luciferase Antares2 and the synthetic luciferin Diphenylterazine (DTZ) offers a paradigm shift in sensitivity and deep-tissue visualization. This powerful duo overcomes key limitations of traditional bioluminescence systems, providing significantly brighter, red-shifted light emission that enables unprecedented clarity in complex biological environments.
Introduction
Bioluminescence imaging (BLI) is a cornerstone technique for non-invasively monitoring biological processes in living organisms.[1] However, the utility of conventional luciferase-luciferin pairs is often hampered by weak signal intensity and poor tissue penetration of emitted light, particularly for deep-tissue targets.[1][2] The development of Antares2, a bioluminescence resonance energy transfer (BRET)-based reporter, in conjunction with its optimized substrate, this compound, addresses these challenges head-on.[2][3]
Antares2 is engineered by fusing teLuc, a bright, teal-emitting mutant of NanoLuc luciferase, to a cyan-excitable orange fluorescent protein (CyOFP1). This design facilitates efficient energy transfer from the luciferase to the fluorescent protein, resulting in a substantial red-shift of the emitted light. This compound, a synthetic coelenterazine analog, serves as the optimal substrate for teLuc and, by extension, Antares2. DTZ exhibits high quantum yield, favorable in vivo pharmacokinetics, and produces minimal background luminescence, leading to excellent signal-to-background ratios. The synergy between Antares2 and DTZ results in an exceptionally bright, red-shifted bioluminescent system ideal for demanding imaging applications.
Key Advantages of the Antares2-DTZ System
-
Superior Brightness: The Antares2-DTZ pair is orders of magnitude brighter than the traditional firefly luciferase (FLuc)-D-luciferin system.
-
Red-Shifted Emission: With an emission maximum around 583 nm, the light produced by Antares2-DTZ penetrates mammalian tissue more effectively than the bluer light from reporters like NanoLuc.
-
Enhanced Deep-Tissue Imaging: The combination of brightness and red-shifted emission leads to a 35-90% increase in signal from deep tissues compared to teLuc alone.
-
Low Background: this compound itself produces very little background signal, ensuring high-contrast imaging.
-
ATP-Independent: Unlike firefly luciferase, Antares2 is ATP-independent, making it a more robust reporter in environments with fluctuating energy levels.
Quantitative Comparison of Bioluminescent Reporters
The following table summarizes the relative performance of the Antares2-DTZ system compared to other commonly used bioluminescent reporters.
| Reporter System | Relative Brightness (in HEK 293T cells vs. FLuc/D-luciferin) | Relative Photons >600nm (vs. FLuc/D-luciferin) | Emission Max (nm) | Key Features |
| Antares2 / DTZ | 2-3 orders of magnitude higher | 65-fold higher | ~583 | Exceptionally bright, red-shifted, ideal for deep-tissue imaging. |
| teLuc / DTZ | 2-3 orders of magnitude higher | 13-fold higher | ~502 | Very bright, smaller reporter size than Antares2. |
| Antares / Furimazine | Significantly brighter than FLuc | 3.8-fold more photons >600nm than Antares | - | An earlier version of the BRET reporter. |
| FLuc / D-luciferin | 1 (Baseline) | 1 (Baseline) | ~600-620 | Traditional standard, ATP-dependent. |
| NanoLuc / Furimazine | ~100-fold higher | Lower than FLuc | ~460 | Very bright blue emission, poor tissue penetration. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying mechanism of the Antares2-DTZ system and a typical experimental workflow for in vivo imaging.
Caption: Mechanism of Antares2-DTZ light emission.
Caption: General workflow for in vivo bioluminescence imaging.
Experimental Protocols
Preparation of this compound (DTZ) Stock Solution
A stock solution of DTZ can be prepared for experimental use.
-
Prepare a premixture by dissolving 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol.
-
Dissolve 1 mg of this compound in 88 µL of the premixture.
-
This will result in a 30 mM DTZ stock solution containing 5 mM L-ascorbic acid.
-
Store the stock solution at -80°C; it should be stable for several months.
In Vitro Cell-Based Assay
This protocol is for imaging cultured cells expressing Antares2.
-
Culture PC3 cells stably expressing a CD63-Antares2 fusion protein (or other cell line expressing Antares2).
-
Prepare working solutions of this compound in culture media at final concentrations ranging from 0.5 µM to 500 µM.
-
Replace the existing culture media with the media containing DTZ.
-
Immediately acquire bioluminescence images using a suitable imaging system.
In Vivo Tumor Imaging in a Mouse Model
This protocol describes the use of Antares2-DTZ for tracking tumor growth in vivo.
-
Animal Model: Use an appropriate mouse model (e.g., BALB/c or NU/J mice) with subcutaneously or orthotopically implanted tumors expressing Antares2.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
DTZ Administration:
-
For deep-tissue imaging, intraperitoneally (i.p.) inject 0.3 µmol of this compound.
-
Alternatively, for some applications, an intravenous (i.v.) injection of 0.3 µM DTZ can be used.
-
-
Image Acquisition:
-
Immediately after DTZ injection, place the mouse in a bioluminescence imaging system.
-
Acquire images with an exposure time of 1 to 2 minutes per frame over a course of 20 minutes to capture peak signal.
-
Use an open filter for total photon collection and appropriate long-pass filters (e.g., >600 nm) to specifically detect the red-shifted emission.
-
-
Data Analysis:
-
Quantify the bioluminescent signal from the region of interest (ROI) corresponding to the tumor.
-
Normalize the signal to account for variations in exposure time and other imaging parameters.
-
Conclusion
The Antares2-Diphenylterazine system represents a significant advancement in bioluminescence imaging technology. Its unparalleled brightness and red-shifted emission spectrum empower researchers to visualize biological processes with greater sensitivity and in deeper tissue contexts than ever before. By following the provided protocols, scientists and drug development professionals can leverage this powerful tool to accelerate their research and gain new insights into complex biological systems.
References
Application Notes and Protocols for Intravenous Injection of Diphenylterazine
For Research Use Only. Not for use in humans.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and intravenous (IV) administration of Diphenylterazine (DTZ), a bioluminescent agent used for in vivo imaging studies.
Introduction
This compound (DTZ) is a synthetic analog of coelenterazine and serves as a substrate for various luciferases, including engineered versions designed for enhanced brightness and red-shifted emission.[1][2] Its favorable properties, such as high quantum yield, minimal background signal, and low cellular toxicity at effective concentrations, make it a valuable tool for sensitive in vivo bioluminescence imaging (BLI) of biological processes like tumor growth and cellular trafficking.[1][3][4] This document outlines the necessary protocols for the proper preparation and intravenous injection of this compound in a research setting.
Product Information
| Property | Value | Reference |
| Chemical Name | 6,8-diphenyl-2-(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one | |
| Synonyms | DTZ | |
| CAS Number | 344940-63-2 | |
| Molecular Formula | C25H19N3O | |
| Molecular Weight | 377.44 g/mol | |
| Appearance | Solid | |
| Emission Maximum | 502 nm |
Reagent Preparation
Proper dissolution and formulation of this compound are critical for its stability and efficacy in vivo. The following section details solubility and a recommended stock solution preparation.
Solubility
The solubility of this compound varies in different solvents. It is crucial to select a solvent system that is biocompatible for intravenous administration.
| Solvent | Solubility |
| DMF | 11 mg/mL |
| DMSO | 2 mg/mL |
| Ethanol | Slightly soluble |
| PBS (pH 7.2) | 0.3 mg/mL |
Note: While DMSO is a common solvent for initial solubilization, its concentration in the final injection volume should be minimized to avoid toxicity.
Stock Solution Preparation (30 mM)
A stable stock solution can be prepared as follows, which enhances the substrate's stability compared to conventional acidic alcohol solutions.
Materials:
-
This compound (DTZ) powder
-
L-ascorbic acid
-
Ethanol (100%)
-
1,2-propanediol
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare the premix solution:
-
Dissolve 17.6 mg of L-ascorbic acid in 10 mL of ethanol.
-
Add 10 mL of 1,2-propanediol to the solution.
-
Mix thoroughly until the L-ascorbic acid is completely dissolved. This results in a premix containing 5 mM L-ascorbic acid.
-
-
Prepare the this compound stock solution:
-
Weigh 1 mg of this compound powder.
-
Dissolve the 1 mg of this compound in 88 µL of the premix solution.
-
This will result in a 30 mM stock solution of this compound.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C. The stock solution is stable for several months under these conditions.
-
Experimental Protocol: Intravenous Injection in Mice
This protocol describes the tail vein injection of this compound in mice for bioluminescence imaging. All animal procedures should be performed in accordance with institutional guidelines and regulations.
Working Solution Preparation
Materials:
-
30 mM this compound stock solution
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
On the day of the experiment, thaw an aliquot of the 30 mM this compound stock solution.
-
Dilute the stock solution with sterile saline or PBS to the desired final concentration. A typical dose for in vivo imaging is 0.3 µmol per mouse. For a 20g mouse, this equates to approximately 0.113 mg of this compound.
-
The final injection volume is typically 100 µL. Calculate the required dilution accordingly. For example, to prepare a 100 µL solution containing 0.3 µmol of DTZ, you would need to dilute the stock solution appropriately in saline.
Intravenous Injection Procedure
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
70% ethanol
-
Sterile insulin syringes (e.g., 28-30 gauge)
-
Prepared this compound working solution
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Place the mouse in a restraint device, ensuring the tail is accessible.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them easier to visualize.
-
-
Injection Site Preparation:
-
Gently wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
-
Injection:
-
Load the sterile syringe with the prepared this compound working solution, ensuring there are no air bubbles.
-
Position the needle, with the bevel facing up, parallel to one of the lateral tail veins.
-
Carefully insert the needle into the vein. A slight flash of blood in the hub of the needle may indicate successful cannulation.
-
Slowly and steadily inject the full volume (e.g., 100 µL) of the this compound solution.
-
If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection in a more proximal location on the tail.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Proceed with bioluminescence imaging. The signal is typically imaged approximately 5 minutes post-injection.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation and intravenous administration of this compound for in vivo bioluminescence imaging.
Caption: Workflow for this compound IV injection.
Signaling Pathway Context
This compound itself is not known to directly modulate a specific signaling pathway. Instead, it acts as a reporter substrate in conjunction with a luciferase enzyme. The bioluminescent reaction it participates in does not require ATP, which is an advantage for extracellular applications. The light emission is a direct result of the enzymatic oxidation of this compound by luciferase.
The general mechanism is as follows:
Caption: General mechanism of luciferase-mediated bioluminescence.
References
Application Notes and Protocols for Intraperitoneal Injection of Diphenylterazine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the intraperitoneal (IP) administration of Diphenylterazine (DTZ), a potent bioluminescent agent, in animal models for in vivo imaging.
This compound is a luciferase substrate that generates strong, sustained bioluminescence, making it an excellent tool for sensitive in vivo imaging studies.[1][2][3] It is characterized by a high quantum yield, red-shifted emission, and favorable pharmacokinetic properties in living organisms.[1][4] A key advantage of DTZ is its low background signal, which contributes to an excellent signal-to-background ratio in imaging experiments. Furthermore, it exhibits minimal cell toxicity at millimolar concentrations. In animal models, injections of DTZ into untransfected mice do not produce any background emission.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the intraperitoneal administration of this compound based on established protocols.
Table 1: this compound Dosage and Administration
| Parameter | Value | Animal Model | Source |
| Dosage | 0.3 µmol | BALB/c mice | |
| 1 µmol | Mice | ||
| Injection Volume | 100 µL | Female nude mice | |
| Injection Route | Intraperitoneal (IP) | Mice |
Table 2: Solvent and Stock Solution Preparation
| Solvent System | Preparation Steps | Final Concentration | Stability & Notes | Source |
| PEG300 & Saline | Add solvents sequentially: 50% PEG300, then 50% Saline. | 2 mg/mL (5.30 mM) | Forms a suspension; sonication needed. | |
| DMF, PEG300, Tween-80 & Saline | Add solvents sequentially: 10% DMF, 40% PEG300, 5% Tween-80, 45% Saline. | ≥ 1.11 mg/mL (2.94 mM) | Results in a clear solution. | |
| Enhanced Stability Formulation | 1. Prepare a premixture by dissolving 17.6 mg of L-ascorbic acid in 10 mL ethanol and 10 mL 1,2-propanediol. 2. Dissolve 1 mg of this compound in 88 µL of the premixture. | 30 mM DTZ with 5 mM L-ascorbic acid | Stock solution is stable for several months at -80°C. | |
| Ethanol & HCl | Dissolve in ethanol and adjust pH to 2 with 1 M HCl. | 1 mg/mL (2.65 mM) | Sonication and heating are recommended. | |
| Important Note on DMSO | DMSO has been reported to inactivate this compound. | N/A | Avoid using DMSO as a solvent. |
Experimental Protocols
Protocol 1: Standard Intraperitoneal Injection for Bioluminescence Imaging
This protocol is adapted for general in vivo bioluminescence studies using this compound.
Materials:
-
This compound (DTZ) powder
-
Solvents (e.g., PEG300 and saline)
-
Sterile microcentrifuge tubes
-
Syringes (1 mL) with 27-gauge or smaller needles
-
Animal anesthesia system (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
-
Animal model (e.g., BALB/c mice) expressing a luciferase reporter
Procedure:
-
Preparation of DTZ Injection Solution:
-
Prepare the desired solvent system as detailed in Table 2. For a suspension, use 50% PEG300 and 50% saline.
-
Weigh the required amount of DTZ and dissolve it in the prepared solvent to achieve the desired final concentration (e.g., to deliver 0.3 µmol per animal).
-
If precipitation occurs, use sonication to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of the experiment.
-
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated isoflurane vaporizer.
-
Ensure the animal is properly anesthetized before proceeding.
-
-
Intraperitoneal Injection:
-
Grasp the mouse by the scruff of the neck and tilt it at a 45-degree angle to allow the abdominal organs to shift forward.
-
Insert a 27-gauge or smaller needle into the lower right quadrant of the abdomen, being careful to avoid the bladder and intestines.
-
Inject the prepared this compound solution (e.g., 100 µL).
-
-
Bioluminescence Imaging:
-
Place the anesthetized animal into the in vivo imaging system.
-
Begin imaging approximately 3-5 minutes after the IP injection.
-
Acquire images with an exposure time of approximately 1 minute per frame. The bioluminescence from intraperitoneally injected this compound typically displays extended kinetics. Imaging can be conducted over a course of 20 minutes to capture the peak signal.
-
Protocol 2: Enhanced Stability Formulation for Longitudinal Studies
This protocol is recommended for studies requiring a stable stock solution of this compound.
Materials:
-
This compound (DTZ) powder
-
L-ascorbic acid
-
Ethanol
-
1,2-propanediol
-
Sterile, light-protected microcentrifuge tubes
-
Syringes and needles
-
Animal anesthesia and imaging equipment
Procedure:
-
Preparation of Stock Solution:
-
Prepare a premixture by dissolving 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol.
-
Dissolve 1 mg of this compound in 88 µL of this premixture to create a 30 mM stock solution containing 5 mM L-ascorbic acid.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in light-protected tubes and store at -80°C. This solution is stable for several months.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution with a suitable buffer (e.g., PBS) to the final working concentration for injection.
-
-
Animal Preparation, Injection, and Imaging:
-
Follow steps 2, 3, and 4 from Protocol 1 for animal handling, injection, and imaging.
-
Visualizations
This compound-Luciferase Bioluminescence Pathway
References
Application of Diphenylterazine for Tracking Tumor Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Diphenylterazine (DTZ) in conjunction with engineered luciferases (e.g., Antares2, LumiLuc) for the sensitive, non-invasive tracking of tumor growth and metastasis in preclinical cancer research.
Introduction
Bioluminescence imaging (BLI) is a powerful and widely used technique for monitoring cellular processes in living animals.[1][2] The use of the novel substrate this compound with specific engineered luciferases offers significant advantages over traditional bioluminescent systems, including a high quantum yield, red-shifted emission for improved tissue penetration, and favorable in vivo pharmacokinetics.[3] DTZ-based systems exhibit minimal background signal, leading to excellent signal-to-background ratios, and the substrate itself shows minimal cellular toxicity at effective concentrations.[3] This technology enables sensitive, real-time, and longitudinal monitoring of tumor burden, from early detection to the assessment of therapeutic responses.
Quantitative Data Summary
The following tables summarize the typical quantitative parameters and correlations observed when using this compound for tracking tumor growth.
Table 1: In Vivo Tumor Growth Monitoring with this compound
| Parameter | Typical Values/Observations | Correlation with Tumor Burden | Reference |
| Bioluminescence Signal | 10^5 - 10^9 photons/sec/cm²/sr | Strong positive correlation with tumor volume and cell number. | |
| Tumor Detection Limit | As few as 5-100 cells | Enables detection of micrometastases and early-stage tumor growth. | |
| Signal-to-Background Ratio | High, with minimal background from untransfected tissues. | Allows for sensitive detection of small tumor foci. | |
| Peak Signal Post-Injection | ~5-10 minutes | Important for standardizing imaging time points across a study. |
Table 2: this compound Administration and Properties
| Property | In Vitro | In Vivo | Reference |
| Working Concentration | 0.5 - 50 µM | 0.3 µmol per animal (intravenous or intraperitoneal) | |
| Solubility | Soluble in DMF (up to 11.11 mg/mL with sonication). DMSO can inactivate DTZ. | Requires co-solvents like PEG300 and saline for in vivo administration. | |
| Toxicity | Minimal cell toxicity observed at millimolar concentrations. | Well-tolerated at effective doses. |
Experimental Protocols
Protocol 1: In Vitro Cell Labeling and Bioluminescence Assay
This protocol describes the procedure for labeling tumor cells expressing a compatible luciferase with this compound and measuring the resulting bioluminescence in vitro.
Materials:
-
Tumor cells stably expressing a DTZ-compatible luciferase (e.g., Antares2)
-
Complete cell culture medium
-
This compound (DTZ) stock solution (e.g., 30 mM in a premixture of L-ascorbic acid, ethanol, and 1,2-propanediol)
-
96-well white-walled, clear-bottom microplates
-
Bioluminescence plate reader
Procedure:
-
Cell Seeding: Seed the luciferase-expressing tumor cells into a 96-well white-walled microplate at a desired density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Preparation of DTZ Working Solution: Dilute the DTZ stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 5, and 50 µM).
-
Cell Labeling and Measurement: a. Remove the old medium from the cells. b. Add 100 µL of the DTZ-containing medium to each well. c. Immediately place the plate in a bioluminescence plate reader and begin imaging. Acquire data over a set period (e.g., 1-5 minutes).
Protocol 2: In Vivo Tumor Xenograft Imaging
This protocol details the steps for non-invasively tracking the growth of luciferase-expressing tumor xenografts in mice using this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Luciferase-expressing tumor cells
-
Sterile PBS and Matrigel (optional, for subcutaneous injection)
-
This compound (DTZ) in a sterile, injectable formulation (e.g., dissolved in 10% DMF, 40% PEG300, 5% Tween-80, and 45% saline)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) or similar cooled CCD camera-based instrument
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneous Model: Resuspend the desired number of tumor cells (e.g., 1 x 10⁶) in 100-200 µL of sterile PBS, optionally mixed with Matrigel. Inject the cell suspension subcutaneously into the flank of the anesthetized mouse.
-
Orthotopic or Metastasis Models: Follow established surgical or injection procedures for the specific cancer type being modeled.
-
-
Tumor Growth: Allow the tumors to establish and grow for a predetermined period (e.g., 7-14 days). Tumor growth can be monitored weekly.
-
Animal Preparation for Imaging: a. Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). b. Place the anesthetized mouse inside the light-tight chamber of the in vivo imaging system.
-
This compound Administration:
-
Intravenous (IV) Injection: Inject 0.3 µmol of DTZ in approximately 100 µL of the sterile formulation into the tail vein.
-
Intraperitoneal (IP) Injection: Inject 0.3 µmol of DTZ in a suitable volume intraperitoneally.
-
-
Bioluminescence Imaging: a. Acquire bioluminescent images approximately 5-10 minutes after DTZ injection, as this is typically the time of peak signal. b. Use an exposure time of 1-60 seconds, depending on the signal intensity. c. Acquire a photographic image of the mouse for anatomical reference.
-
Data Analysis: a. Use the imaging software to overlay the bioluminescent signal on the photographic image. b. Define a region of interest (ROI) around the tumor and quantify the total photon flux (photons/second). c. Track the change in photon flux over time to monitor tumor growth or response to therapy. The bioluminescent signal intensity correlates strongly with tumor volume.
Visualizations
References
Application Notes and Protocols for Deep-Tissue Imaging Using Diphenylterazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylterazine (DTZ), a synthetic analog of coelenterazine, has emerged as a powerful tool for in vivo bioluminescence imaging (BLI), particularly for deep-tissue applications.[1][2] When paired with engineered luciferases, such as teLuc and Antares2, DTZ-based systems offer significantly enhanced brightness and red-shifted light emission compared to traditional reporter systems like Firefly luciferase (FLuc) with D-luciferin.[3][4] This results in superior sensitivity for detecting biological processes in deep tissues, where light attenuation is a major challenge.[5] Key advantages of DTZ include its high quantum yield, favorable in vivo pharmacokinetics, and minimal cell toxicity at effective concentrations. Furthermore, the bioluminescent reaction is ATP-independent, which can be advantageous for studying energy-depleted environments.
These application notes provide an overview of the properties of DTZ-based imaging systems, quantitative data for key performance parameters, and detailed protocols for in vitro and in vivo applications.
Data Presentation
The following tables summarize the key quantitative data for this compound-based bioluminescence imaging systems, allowing for easy comparison with the conventional FLuc/D-luciferin system.
Table 1: Performance Characteristics of Luciferase-Luciferin Pairs
| Feature | teLuc/DTZ | Antares2/DTZ | FLuc/D-luciferin |
| Peak Emission Wavelength | ~502 nm | ~584 nm | ~560 nm |
| Relative Brightness (Superficial) | ~54-fold brighter | Comparable to teLuc/DTZ | 1-fold (Baseline) |
| Relative Brightness (Deep-Tissue) | ~52-fold brighter (0.3 µmol substrate) | ~35-90% signal increase over teLuc/DTZ | 1-fold (Baseline) |
| Catalytic Efficiency (kcat/Km) | Not specified | Not specified | Not specified |
| Quantum Yield | High | High | - |
| ATP Dependence | No | No | Yes |
Table 2: In Vivo Imaging Parameters
| Parameter | This compound (DTZ) | D-luciferin |
| Typical In Vivo Dose | 0.3 µmol per mouse | 150 mg/kg |
| Administration Route | Intraperitoneal (IP) or Intravenous (IV) | Intraperitoneal (IP) |
| Imaging Time Post-Injection | ~5 minutes (IV) | 10-20 minutes (IP) |
| In Vivo Kinetics | Extended | Peaks and then decays |
| Background Signal | Very low to negligible | Low |
Experimental Protocols
Protocol 1: Preparation of this compound (DTZ) Stock Solution
This protocol describes the preparation of a stable stock solution of this compound.
Materials:
-
This compound (DTZ) powder
-
L-ascorbic acid
-
Ethanol
-
1,2-propanediol
-
Microcentrifuge tubes
-
-80°C freezer
Procedure:
-
Prepare the premix solution:
-
Dissolve 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol.
-
-
Prepare the 30 mM DTZ stock solution:
-
Dissolve 1 mg of this compound in 88 µL of the premix solution. This results in a 30 mM DTZ stock solution containing 5 mM L-ascorbic acid.
-
-
Storage:
-
Aliquot the stock solution into small volumes (e.g., 10-20 µL) in microcentrifuge tubes.
-
Store the aliquots at -80°C. The solution is stable for several months under these conditions.
-
Protocol 2: In Vitro Cell Labeling and Imaging
This protocol outlines the procedure for labeling cells expressing a DTZ-dependent luciferase and subsequent bioluminescence imaging.
Materials:
-
Cells expressing a suitable luciferase (e.g., PC3/CD63-Antares2)
-
Complete cell culture medium
-
This compound (DTZ) stock solution (30 mM)
-
Multi-well cell culture plates
-
Bioluminescence imaging system
Procedure:
-
Cell Seeding:
-
Seed the luciferase-expressing cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
-
Substrate Addition:
-
Prepare working solutions of DTZ by diluting the 30 mM stock solution in cell culture medium to final concentrations ranging from 0.5 µM to 500 µM.
-
Remove the old medium from the cells and add the DTZ-containing medium.
-
-
Imaging:
-
Immediately place the plate in a bioluminescence imaging system and acquire images. Exposure times may need to be optimized depending on the signal intensity.
-
Protocol 3: In Vivo Deep-Tissue Tumor Imaging in a Mouse Model
This protocol provides a detailed method for tracking tumor growth in a xenograft mouse model using DTZ-based bioluminescence imaging.
Materials:
-
Female nude mice
-
Luciferase-expressing tumor cells (e.g., HeLa cells)
-
Phosphate-buffered saline (PBS) or appropriate cell injection medium
-
This compound (DTZ) working solution (e.g., 0.3 µmol in 100 µL)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS)
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject the luciferase-expressing tumor cells into the flank of the female nude mice.
-
Allow the tumors to grow to a palpable size.
-
-
Animal Preparation:
-
Anesthetize the mice using isoflurane.
-
-
DTZ Administration:
-
Inject 0.3 µmol of this compound in a volume of 100 µL intravenously (IV) via the tail vein. Intraperitoneal (IP) injection is also an option.
-
-
Bioluminescence Imaging:
-
Approximately 5 minutes after IV injection, place the anesthetized mouse in the in vivo imaging system.
-
Acquire bioluminescence images. Typical exposure times range from 1 to 60 seconds, depending on the signal strength.
-
Repeat imaging at desired time points (e.g., daily, weekly) to monitor tumor growth.
-
Visualizations
Bioluminescence Reaction Pathway
References
Illuminating Cellular Processes: Advanced Live-Cell Imaging with Diphenylterazine and Engineered Luciferases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of engineered luciferases paired with novel luciferin analogs like Diphenylterazine (DTZ) has revolutionized live-cell imaging, offering unprecedented sensitivity and signal brightness for deep-tissue and longitudinal studies. This document provides detailed application notes and experimental protocols for utilizing these advanced bioluminescent systems, enabling researchers to quantitatively monitor dynamic cellular processes in real-time.
Introduction
Bioluminescence imaging (BLI) is a powerful technique for non-invasively visualizing cellular and molecular events in living organisms.[1][2] Traditional BLI systems, such as firefly luciferase (FLuc) and its substrate D-luciferin, are often limited by modest light output and emission wavelengths that are susceptible to tissue attenuation.[3][4] To overcome these limitations, engineered luciferases derived from marine organisms, like NanoLuc, have been developed. These enzymes, when paired with synthetic coelenterazine analogs such as this compound, produce significantly brighter and more red-shifted light, enhancing detection sensitivity in deep tissues.[5]
This compound is a synthetic luciferin that, in combination with engineered luciferases, offers a high quantum yield, red-shifted emission, and favorable pharmacokinetics for in vivo applications. This pairing minimizes background signal and exhibits low cellular toxicity, making it an ideal choice for a wide range of live-cell imaging applications, from single-cell analysis to whole-animal studies.
Key Advantages of this compound-Based Systems:
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High Sensitivity: The brightness of these systems allows for the detection of small numbers of cells deep within living animals.
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Reduced Background: this compound alone produces minimal background luminescence, leading to excellent signal-to-noise ratios.
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Deep Tissue Imaging: The red-shifted emission spectra of these systems result in less light scattering and absorption by tissues, enabling clearer imaging of internal organs.
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Multiplexing Capabilities: The availability of multiple engineered luciferases with distinct spectral properties allows for the simultaneous imaging of different biological events.
Quantitative Data Summary
The following table summarizes the key characteristics of popular engineered luciferases that utilize this compound and its analogs, providing a clear comparison for selecting the optimal reporter for a specific application.
| Luciferase | Substrate(s) | Peak Emission (nm) | Key Features & Relative Brightness | Common Applications |
| teLuc | This compound (DTZ) | 502 | ~54-fold brighter emission than FLuc/D-luciferin in deep tissues. | In vivo deep-tissue imaging. |
| Antares | Furimazine, HFz, FFz | ~520-540 | Brighter than FLuc in vivo; HFz and FFz substrates enhance brightness 4-5 fold compared to furimazine in deep tissues. | Two-population in vivo imaging (with AkaLuc), deep-tissue imaging. |
| Antares2 | This compound (DTZ) | ~540 | Improved signal from deep tissues compared to other reporters. | BRET-based deep-tissue imaging. |
| QLuc | Quaterazine (QTZ) | ~585 | Amber-light emitting, 73-fold brighter than FLuc/D-luciferin in vitro. 52% of emission is >600 nm. | Deep-tissue imaging, immunobioluminescence imaging. |
| De novo designed luciferase (e.g., LuxSit) | This compound (DTZ) | - | High catalytic efficiency (kcat/Km = 10^6 M⁻¹ s⁻¹) comparable to natural luciferases but with higher substrate specificity. Small (13.9 kDa) and thermostable (>95°C). | Highly specific biocatalysis and bioassays. |
Signaling Pathways and Experimental Workflows
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for studying protein-protein interactions. It relies on the non-radiative transfer of energy from a bioluminescent donor (luciferase) to a fluorescent acceptor protein. The efficiency of this energy transfer is dependent on the distance and orientation between the donor and acceptor, making it an ideal tool for monitoring molecular interactions.
References
- 1. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative in vivo dual-color bioluminescence imaging in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Red-shifted luciferase-luciferin pairs for enhanced bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized in vivo multispectral bioluminescent imaging of tumor biology using engineered BRET reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening Assays Using Diphenylterazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Diphenylterazine (DTZ), a synthetic coelenterazine analog, in high-throughput screening (HTS) campaigns. DTZ, in conjunction with engineered luciferases, offers a highly sensitive and robust bioluminescent reporter system for drug discovery.
Introduction to this compound in HTS
This compound is a novel luciferase substrate that serves as a powerful tool in modern drug discovery. Its unique properties make it particularly well-suited for HTS applications aimed at identifying and characterizing novel therapeutic compounds. Key advantages of using this compound-based assays include:
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High Sensitivity and Excellent Signal-to-Background Ratios: DTZ-based luciferase systems produce a bright, sustained luminescent signal with very low background, enabling the detection of subtle biological effects and improving assay sensitivity.[1][2][3]
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Red-Shifted Emission: The light emitted from the DTZ-luciferase reaction is red-shifted, which minimizes interference from autofluorescence of library compounds and cellular components, a common issue in HTS.[1]
-
Low Cellular Toxicity: this compound exhibits minimal toxicity to cells, even at millimolar concentrations, ensuring that observed effects in cell-based assays are due to the compound of interest and not the detection reagents.[1]
-
Compatibility with Engineered Luciferases: DTZ is the substrate of choice for several engineered luciferases, such as Antares2 and the de novo designed LuxSit. These enzymes offer enhanced stability, brightness, and substrate specificity, further improving assay performance. The catalytic efficiency of a de novo designed luciferase for this compound can reach a kcat/Km of 106 M-1s-1, which is comparable to natural luciferases but with much higher substrate specificity.
Application I: Reporter Gene Assay for Pathway Analysis
A primary application of this compound in HTS is in reporter gene assays. These assays are designed to measure the activity of a specific signaling pathway by linking the expression of a DTZ-compatible luciferase to a promoter that is responsive to that pathway. When the pathway is activated or inhibited, the expression of the luciferase changes, leading to a corresponding change in the luminescent signal upon the addition of DTZ.
Signaling Pathway Diagram
Caption: Luciferase reporter gene assay workflow.
Experimental Protocols
Preparation of this compound Stock Solution
A stable stock solution of this compound is crucial for reproducible results. The following protocol is recommended for preparing a 30 mM stock solution.
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Prepare a premixture: Dissolve 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol.
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Dissolve this compound: Dissolve 1 mg of this compound in 88 µL of the premixture. This will result in a 30 mM this compound stock solution containing 5 mM L-ascorbic acid.
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Storage: Aliquot the stock solution into small volumes (e.g., 10-20 µL) and store at -80°C, protected from light. The stock solution is stable for several months under these conditions. Note: Do not use DMSO to dissolve DTZ as it can cause oxidation.
Protocol for a Cell-Based HTS Reporter Gene Assay
This protocol provides a general framework for a 384-well plate-based HTS campaign to identify modulators of a specific signaling pathway.
Materials:
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Stable cell line expressing the engineered luciferase under the control of the desired response element.
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White, solid-bottom 384-well assay plates.
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Cell culture medium.
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Compound library dissolved in DMSO.
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This compound stock solution (30 mM).
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Assay buffer (e.g., PBS or HBSS).
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Luminometer capable of reading 384-well plates.
Workflow Diagram:
Caption: High-throughput screening experimental workflow.
Procedure:
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Cell Seeding:
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Culture the reporter cell line to 80-90% confluency.
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Trypsinize and resuspend the cells in fresh medium to the desired concentration (e.g., 1 x 105 cells/mL).
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Dispense 40 µL of the cell suspension into each well of the 384-well plates.
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Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
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-
Compound Addition:
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Prepare compound plates by diluting the test compounds to the desired final concentration (e.g., 10 µM) in cell culture medium.
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Include appropriate controls on each plate:
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Negative Control: DMSO vehicle (0.1% final concentration).
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Positive Control: A known activator or inhibitor of the pathway.
-
-
Using an automated liquid handler, add 10 µL of the compound solution to the corresponding wells of the cell plates.
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Incubate the plates for the desired treatment duration (e.g., 18-24 hours).
-
-
Luminescence Detection:
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Prepare the this compound working solution by diluting the stock solution in assay buffer to the final desired concentration (typically in the low micromolar range, e.g., 1-10 µM).
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Equilibrate the cell plates and the DTZ working solution to room temperature.
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Add 20 µL of the DTZ working solution to each well.
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Incubate the plates at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.
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Measure the luminescence using a plate luminometer.
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Data Presentation and Analysis
The quality of an HTS assay is assessed using statistical parameters such as the Z'-factor, which should ideally be between 0.5 and 1.0 for an excellent assay.
Table 1: Representative HTS Data for a Screen of 10,000 Compounds
| Parameter | Value | Description |
| Screening Concentration | 10 µM | The concentration at which all compounds were initially tested. |
| Number of Compounds Screened | 10,000 | The total number of compounds in the screening library. |
| Assay Throughput | 28 plates/day | The number of 384-well plates processed per day. |
| Z'-Factor | 0.75 ± 0.08 | A measure of the statistical effect size and an indicator of assay quality. |
| Signal-to-Background Ratio | >100 | The ratio of the mean signal of the positive control to the mean signal of the negative control. |
| Hit Rate | 0.5% | The percentage of compounds that met the hit criteria. |
| Confirmed Hits | 35 | The number of initial hits that were confirmed upon re-testing. |
| IC50 Range of Hits | 0.5 - 8.5 µM | The range of potencies for the confirmed hit compounds. |
Troubleshooting Common Issues in this compound-Based HTS
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Weak or No Signal | - Inactive this compound solution.- Low luciferase expression.- Suboptimal DTZ concentration. | - Prepare fresh DTZ working solution.- Verify promoter activity and cell line stability.- Titrate DTZ concentration to determine the optimal level. |
| High Background Signal | - Autoluminescence of compounds.- Contamination of reagents or cells. | - Use red-shifted filters on the luminometer.- Test compounds for autoluminescence in a cell-free assay.- Use sterile techniques and fresh reagents. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects on plates. | - Ensure a homogenous cell suspension during seeding.- Use calibrated multichannel pipettes or automated liquid handlers.- Avoid using the outer wells of the plate or use barrier plates. |
| Signal Instability | - Degradation of this compound.- Luciferase instability. | - Measure luminescence within the optimal time window after DTZ addition.- Use an assay buffer formulated for "glow" luminescence to stabilize the signal. |
References
Application Notes and Protocols for Monitoring Neur neuronal Activity with Diphenylterazine-Based Indicators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing diphenylterazine (DTZ) and its derivatives as substrates for bioluminescent indicators in the monitoring of neuronal activity. The protocols and data presented are intended to facilitate the successful implementation of this technology in both in vitro and in vivo research settings, aiding in the investigation of neural circuits, cellular signaling, and the effects of pharmacological agents.
Introduction
Monitoring the dynamic activity of neuronal ensembles is crucial for understanding brain function in both healthy and diseased states. While fluorescent indicators have been instrumental, they often require external illumination, which can lead to phototoxicity, photobleaching, and limited tissue penetration. Bioluminescence imaging (BLI), which relies on the enzymatic reaction between a luciferase and a luciferin substrate, offers a powerful alternative that circumvents these issues. This compound (DTZ) and its analogs are key substrates for engineered luciferases, such as NanoLuc, enabling the development of highly sensitive and specific genetically encoded bioluminescent indicators for neuronal activity. These indicators are particularly well-suited for non-invasive, long-term imaging in deep-brain structures of freely behaving animals.[1][2]
Calcium ions (Ca²⁺) are a ubiquitous second messenger and a reliable proxy for neuronal activity.[1] Many DTZ-based indicators are designed to detect changes in intracellular Ca²⁺ concentrations that occur upon neuronal depolarization. This is typically achieved by fusing a Ca²⁺-sensitive domain, such as calmodulin (CaM) and the M13 peptide, to a luciferase. The binding of Ca²⁺ induces a conformational change that modulates the luciferase's activity, resulting in a change in light output.[1][2]
Key Advantages of this compound-Based Indicators:
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High Signal-to-Background Ratio: Bioluminescence imaging has an inherently low background, as there is no need for excitation light, which can cause autofluorescence.
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Suitability for In Vivo Imaging: The light emitted from the luciferase-DTZ reaction can penetrate through several centimeters of tissue, allowing for non-invasive imaging of deep brain structures.
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Reduced Phototoxicity and Photobleaching: The absence of excitation light minimizes damage to cells and tissues, enabling long-term, continuous monitoring of neuronal activity.
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Genetic Targetability: These indicators are genetically encoded, allowing for their expression in specific neuronal populations, thus providing cell-type-specific information about neural circuit dynamics.
Data Presentation
The following tables summarize the quantitative properties of various bioluminescent Ca²⁺ indicators, including those that utilize DTZ or similar substrates. This information is critical for selecting the appropriate indicator for a specific experimental need.
Table 1: Properties of Bioluminescent Ca²⁺ Indicators
| Indicator | Luciferase Base | Peak Emission (nm) | Ca²⁺ Response (Fold Change) | Dissociation Constant (Kd) | Reference |
| BRIC | NanoLuc-based | 595 | ~10 | 133 ± 24 nM | |
| OCaMBI110 | NanoLuc-based | >600 | ~2.5-3.7 | Not Reported | |
| CalFluxVTN | NanoLuc-based | Green/Blue Ratiometric | 11 | Not Reported | |
| LUCI-GECO | NanoLuc-based | Green/Blue Ratiometric | 5 | Not Reported |
Data for BRIC was determined in the cited work. Data for other indicators were reported or calculated from the initial publications.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway for Ca²⁺-dependent bioluminescence and a typical experimental workflow for using DTZ-based indicators.
Caption: Ca²⁺-dependent bioluminescence signaling pathway.
Caption: In vivo experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of DTZ-based indicators for monitoring neuronal activity.
Protocol 1: In Vitro Monitoring of Neuronal Activity in Primary Neuronal Cultures
This protocol describes how to monitor depolarization-induced Ca²⁺ influx in cultured primary neurons expressing a DTZ-based indicator.
Materials:
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Primary neuronal culture (e.g., mouse cortical or hippocampal neurons)
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AAV vector encoding the bioluminescent indicator (e.g., AAV-hSyn-BRIC)
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This compound (DTZ) stock solution (e.g., 25 mM in DMSO)
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High potassium (High K⁺) stimulation buffer (e.g., HBSS containing 30 mM KCl)
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Control buffer (e.g., standard HBSS)
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Bioluminescence microscope or plate reader
Procedure:
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Transduction of Primary Neurons:
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Culture primary neurons on glass-bottom dishes or 96-well plates suitable for imaging.
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At an appropriate day in vitro (DIV), typically DIV 5-7, transduce the neurons with the AAV vector carrying the bioluminescent indicator. The multiplicity of infection (MOI) should be optimized for the specific virus and cell type.
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Incubate the transduced neurons for at least 7-10 days to allow for robust expression of the indicator.
-
-
Preparation for Imaging:
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On the day of the experiment, replace the culture medium with a suitable imaging buffer (e.g., HBSS).
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Prepare the DTZ working solution by diluting the stock solution in the imaging buffer to a final concentration of 25 µM.
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Add the DTZ working solution to the cells and incubate for 5-10 minutes at 37°C.
-
-
Bioluminescence Imaging:
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Place the culture dish or plate on the stage of the bioluminescence microscope or in the plate reader.
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Acquire a baseline bioluminescence signal for several minutes.
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To induce neuronal depolarization, carefully replace the imaging buffer with the High K⁺ stimulation buffer.
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Immediately begin acquiring bioluminescence images or readings to capture the resulting Ca²⁺ influx.
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Continue imaging until the signal returns to baseline.
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As a negative control, perform the same procedure on a separate set of transduced neurons using the control buffer instead of the High K⁺ buffer.
-
-
Data Analysis:
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Quantify the change in bioluminescence intensity over time.
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Correct for any baseline decay in the signal using a monoexponential decay model.
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Express the change in signal as a fold change or ΔF/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence.
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Protocol 2: In Vivo Monitoring of Neuronal Activity in Awake Mice
This protocol outlines the steps for non-invasive imaging of neuronal activity in a specific brain region of an awake, behaving mouse.
Materials:
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AAV vector encoding the bioluminescent indicator
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Surgical equipment for stereotaxic injection
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This compound (DTZ) or a pro-substrate for enhanced brain delivery
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In vivo imaging system (IVIS) or a similar bioluminescence imaging setup
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Animal holder compatible with the imaging system that allows for the animal to be awake and behave
Procedure:
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Stereotaxic AAV Injection:
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Anesthetize the mouse and secure it in a stereotaxic frame.
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Inject the AAV vector encoding the bioluminescent indicator into the brain region of interest using precise coordinates.
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Allow the animal to recover from surgery.
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-
Indicator Expression:
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House the mouse for 3-4 weeks post-surgery to allow for sufficient expression of the indicator in the targeted neurons.
-
-
Substrate Administration:
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On the day of imaging, administer the DTZ or its pro-substrate to the mouse. The route of administration (e.g., intravenous, intraperitoneal) and dosage should be optimized based on the specific substrate and experimental goals. For example, a pro-substrate can be activated in vivo by non-specific esterases to increase the delivery of the luciferin to the brain.
-
-
Bioluminescence Imaging:
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Place the awake mouse in a specialized holder within the in vivo imaging system.
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Acquire a series of bioluminescence images to monitor neuronal activity. The exposure time and other imaging parameters should be optimized to achieve a good signal-to-noise ratio.
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If applicable, present sensory stimuli or engage the animal in a behavioral task during imaging to correlate neuronal activity with specific events.
-
-
Data Analysis:
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Define a region of interest (ROI) over the brain region expressing the indicator.
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Quantify the total photon flux from the ROI over time.
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Analyze the changes in bioluminescence in relation to the timing of stimuli or behavioral events.
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Conclusion
This compound-based bioluminescent indicators represent a significant advancement in the field of neuroscience, offering a powerful tool for monitoring neuronal activity with high sensitivity and minimal invasiveness. The protocols and data provided in these application notes are intended to serve as a starting point for researchers to incorporate this technology into their studies. With careful optimization of indicator selection, expression systems, and imaging parameters, DTZ-based indicators will continue to provide valuable insights into the complex workings of the brain.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Diphenylterazine Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Diphenylterazine for in vivo studies. Poor aqueous solubility can be a significant hurdle, potentially leading to suboptimal bioavailability and inconsistent experimental results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed strategies to improve the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a synthetic bioluminescent luciferin that is poorly soluble in aqueous solutions like water and PBS (pH 7.2).[1][2] It exhibits better solubility in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1] However, it is crucial to note that DMSO can inactivate this compound's activity and should be used with caution or avoided in final formulations for biological assays.[3][4]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: For creating concentrated stock solutions, DMF is a suitable solvent, dissolving this compound at a concentration of 11.11 mg/mL (29.44 mM), often requiring ultrasonication to fully dissolve. Another option for a stock solution involves a premixture of L-ascorbic acid in ethanol and 1,2-propanediol, which has been shown to enhance substrate stability. While DMSO can dissolve this compound at high concentrations (up to 55 mg/mL), its inactivating properties make it less ideal.
Q3: How can I prepare this compound for in vivo administration?
A3: Due to its low aqueous solubility, this compound requires a specific formulation for in vivo use. Two common methods involve the use of co-solvents and surfactants to create either a clear solution or a suspension. The choice of formulation can impact the final achievable concentration and the physical state of the dosing solution. It is also noted that some newer analogs of this compound have been developed with improved water solubility to address this issue.
Q4: Are there any specific excipients that should be used for in vivo formulations?
A4: Yes, specific excipients are recommended to formulate this compound for animal studies. These include Polyethylene glycol 300 (PEG300), saline, Tween-80, and DMF. These components help to increase the solubility and stability of this compound in a biocompatible vehicle for injection.
Troubleshooting Guide
Problem: My this compound is not dissolving in the recommended in vivo formulation.
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Possible Cause: The compound may not have been added in the correct order, or insufficient energy (e.g., sonication) was applied.
-
Troubleshooting Steps:
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Ensure the solvents are added sequentially as specified in the protocol. For the multi-component formulation, the order is critical.
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Use an ultrasonic bath to aid dissolution. This is explicitly recommended for achieving the specified concentrations in the provided formulations.
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Gentle heating to 37°C can also help to increase solubility.
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Problem: I am observing precipitation after preparing the in vivo formulation.
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Possible Cause: The solution may be supersaturated, or there might have been a temperature change causing the compound to fall out of solution.
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Troubleshooting Steps:
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Re-sonicate the solution to see if the precipitate redissolves.
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Prepare the formulation fresh before each experiment and use it promptly to minimize the chances of precipitation over time.
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If precipitation persists, consider preparing a slightly less concentrated solution.
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Problem: I am concerned about the potential toxicity of the formulation solvents.
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Possible Cause: Some organic solvents can have toxic effects in animal models.
-
Troubleshooting Steps:
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The provided formulations utilize solvents that are generally used in preclinical studies. However, it is always good practice to run a vehicle-only control group in your experiment to assess any effects of the formulation itself.
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Keep the volume of organic solvents, such as DMF, to the minimum necessary for dissolution, as indicated in the recommended formulations.
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Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Concentration (mM) | Notes |
| In Vitro Solvents | |||
| DMF | 11.11 mg/mL | 29.44 mM | Requires sonication. |
| DMSO | 2 - 55 mg/mL | - | Can inactivate this compound's activity. |
| Ethanol (with HCl to pH 2) | 1 mg/mL | 2.65 mM | Requires sonication and heating. |
| PBS (pH 7.2) | 0.3 mg/mL | - | |
| Water | < 0.1 mg/mL | - | Insoluble. |
| In Vivo Formulations | |||
| 10% DMF >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 1.11 mg/mL | ≥ 2.94 mM | Clear solution. |
| 50% PEG300 >> 50% saline | 2 mg/mL | 5.30 mM | Suspended solution; Requires sonication. |
Experimental Protocols
Protocol 1: Preparation of a Clear Solution for In Vivo Administration
This protocol yields a clear solution with a this compound solubility of ≥ 1.11 mg/mL.
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Add 10% Dimethylformamide (DMF) to the required final volume.
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Add the calculated amount of this compound to the DMF and vortex until dissolved.
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Add 40% Polyethylene glycol 300 (PEG300).
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Add 5% Tween-80.
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Finally, add 45% saline to reach the final volume.
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Vortex thoroughly to ensure a homogenous, clear solution.
Protocol 2: Preparation of a Suspended Solution for In Vivo Administration
This protocol yields a suspended solution with a this compound solubility of 2 mg/mL.
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Add 50% Polyethylene glycol 300 (PEG300) to the required final volume.
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Add the calculated amount of this compound to the PEG300.
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Place the mixture in an ultrasonic bath until a suspension is formed.
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Add 50% saline to reach the final volume.
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Vortex thoroughly before administration to ensure a uniform suspension.
Protocol 3: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 30 mM this compound stock solution with enhanced stability.
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Prepare a premixture by dissolving 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol.
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Dissolve 1 mg of this compound in 88 µL of the premixture.
-
This results in a 30 mM this compound stock solution containing 5 mM L-ascorbic acid.
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Store the stock solution at -80°C for long-term stability.
Visualizations
Caption: Workflow for preparing this compound for in vivo studies.
References
Best practices for long-term storage and stability of Diphenylterazine.
This technical support center provides best practices for the long-term storage and stability of Diphenylterazine (DTZ), along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C.[1][2][3] Under these conditions, it can be stable for up to three years.[1][4] It is also crucial to protect the product from light and moisture during transportation and storage. Storing the powder in a sealed container, preferably under an inert gas like nitrogen, is recommended to prevent degradation.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions, it is recommended to store them in tightly sealed vials at -80°C, where they can be stable for up to 6 months. Some suppliers suggest that stability at -80°C in certain solvents can be extended to one year. If stored at -20°C, the solution is typically usable for about one month. To avoid repeated freeze-thaw cycles, it is best practice to prepare aliquots of your stock solution. Always protect solutions from light.
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: Dimethylformamide (DMF) is a commonly used solvent for dissolving this compound. It is important to note that Dimethyl sulfoxide (DMSO) can inactivate this compound's activity and should be used with caution. For in vivo experiments, working solutions are often prepared fresh on the day of use. A special formulation containing L-ascorbic acid in a mixture of ethanol and 1,2-propanediol has been shown to greatly enhance the stability of this compound stock solutions.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is light-sensitive. It is essential to protect both the solid powder and solutions from light exposure during storage and handling to prevent photodegradation.
Q5: Can I store my working solution for later use?
A5: It is highly recommended to prepare fresh working solutions for your experiments and use them on the same day. If you need to prepare solutions in advance, store them as aliquots at -80°C and use them within the recommended timeframe. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Troubleshooting Guide
Issue 1: Low or no bioluminescent signal in my assay.
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Possible Cause 1: Degraded this compound.
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Solution: Ensure that the this compound powder and stock solutions have been stored correctly, protected from light and moisture, and are within their recommended shelf life. If in doubt, use a fresh vial of this compound powder to prepare a new stock solution.
-
-
Possible Cause 2: Incompatible Solvent.
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Solution: Be aware that DMSO can inactivate this compound. If you are using DMSO, consider switching to DMF or the recommended stabilized formulation with L-ascorbic acid.
-
-
Possible Cause 3: Improperly prepared working solution.
-
Solution: It is recommended to prepare working solutions fresh for each experiment. If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.
-
Issue 2: High background signal in my experiment.
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Possible Cause: Autoluminescence or contamination.
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Solution: this compound itself is known to have very little background signal, leading to excellent signal-to-background ratios. If you are experiencing high background, check for other sources of luminescence in your experimental system or potential contamination of your reagents.
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Quantitative Data Summary
| Storage Form | Temperature | Duration of Stability | Key Considerations |
| Powder | -20°C | Up to 3 years | Protect from light and moisture; Store in a sealed container, preferably under nitrogen |
| 4°C | Up to 2 years | Protect from light and moisture | |
| In Solvent | -80°C | 6 months to 1 year | Aliquot to avoid freeze-thaw cycles; Protect from light |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles; Protect from light | |
| 4°C (in DMSO) | 2 weeks | Use with caution as DMSO can inactivate this compound |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution
To enhance the stability of this compound in solution, a formulation containing L-ascorbic acid can be utilized.
-
Prepare a premixture: Dissolve 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol.
-
Dissolve this compound: Dissolve 1 mg of this compound in 88 µL of the premixture.
-
Final Concentration: This will result in a 30 mM this compound stock solution containing 5 mM L-ascorbic acid.
-
Storage: This stock solution can be stored in aliquots at -80°C and is expected to be stable for several months.
Visualizations
Caption: Experimental workflow for a typical in vitro bioluminescence assay using this compound.
References
Technical Support Center: Troubleshooting Low Signal Intensity with Diphenylterazine
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Diphenylterazine (DTZ) in their bioluminescence experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low signal intensity, that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTZ) and what are its primary advantages?
This compound is a synthetic analog of coelenterazine and serves as a substrate for various luciferases, most notably engineered enzymes like NanoLuc®, teLuc, and Antares2.[1][2] Its main advantages include a very low background signal, which leads to excellent signal-to-background ratios.[3][4] Additionally, DTZ-based systems can produce brighter and red-shifted light emission compared to other luciferase-substrate pairs, making it particularly well-suited for deep-tissue in vivo imaging.[2]
Q2: I am observing a very weak or no signal in my experiment. What are the most common causes?
Low or no signal in a DTZ-based luciferase assay can stem from several factors. The most common issues include:
-
Sub-optimal Luciferase-Substrate Pairing: DTZ works most effectively with engineered luciferases such as NanoLuc®, teLuc, or Antares2. Using it with an incompatible or less optimal luciferase will result in a weak signal.
-
Reagent Degradation: Improper storage or handling of DTZ can lead to its degradation. It is sensitive to light and air.
-
Incorrect Substrate Concentration: The concentration of DTZ used in the assay is critical. Both insufficient and excessively high concentrations can lead to suboptimal signal output.
-
Low Luciferase Expression: In cell-based assays, low transfection efficiency or a weak promoter driving luciferase expression will result in a diminished signal.
-
Issues with Assay Conditions: Factors such as pH, temperature, and the presence of inhibitory compounds in the sample can negatively impact the enzymatic reaction.
-
Instrumentation Settings: Incorrect settings on the luminometer or imaging system, such as exposure time and filters, can lead to poor signal detection.
Q3: How should I prepare and store my this compound stock solution to ensure its stability?
Proper preparation and storage are crucial for maintaining the activity of this compound. Here is a recommended protocol for preparing a stable stock solution:
-
Prepare a Premix Solution: Dissolve 17.6 mg of L-ascorbic acid in a mixture of 10 mL of ethanol and 10 mL of 1,2-propanediol. This premix helps to enhance the stability of DTZ.
-
Dissolve this compound: Dissolve 1 mg of DTZ in 88 µL of the premix to create a 30 mM stock solution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store them at -80°C, protected from light. Stored this way, the stock solution should be stable for several months. Avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Q4: Can I use DMSO to dissolve this compound?
While DTZ is soluble in DMSO, it has been reported that DMSO can inactivate its activity. Therefore, it is generally not recommended as a solvent for preparing stock solutions for biological assays. The ethanol and 1,2-propanediol-based formulation with L-ascorbic acid is a more suitable option for maintaining substrate stability.
Troubleshooting Guide: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving issues of low signal intensity in your experiments with this compound.
Diagram: Troubleshooting Workflow for Low Bioluminescence Signal
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Data Presentation
Table 1: Comparison of Luciferase Substrates
| Feature | This compound (DTZ) | Furimazine | D-Luciferin | Coelenterazine |
| Paired Luciferase | NanoLuc®, teLuc, Antares2 | NanoLuc® | Firefly Luciferase | Renilla, Gaussia Luciferase |
| Relative Brightness | Very High | High | Moderate | Moderate |
| Signal Kinetics | Glow-type, extended | Glow-type | Flash or Glow-type | Flash-type |
| Background Signal | Very Low | Low | Low | Moderate |
| In Vivo Application | Excellent, red-shifted emission for deep tissue imaging | Good | Good | Limited by blue-shifted emission |
| ATP Requirement | No | No | Yes | No |
Table 2: Recommended Starting Concentrations for this compound
| Application | Recommended Concentration |
| In Vitro (cell-based) | 0.5 - 50 µM |
| In Vivo (intravenous) | ~0.3 µM |
| In Vivo (intraperitoneal) | ~0.3 µmol |
Note: Optimal concentrations may vary depending on the specific cell type, luciferase expression level, and animal model. It is recommended to perform a titration to determine the optimal concentration for your specific experiment.
Experimental Protocols
Protocol 1: In Vitro Luciferase Assay with this compound
This protocol provides a general guideline for a lytic endpoint assay in a 96-well plate format.
Materials:
-
Cells expressing a compatible luciferase (e.g., NanoLuc®)
-
This compound (DTZ) stock solution (30 mM)
-
Assay buffer (e.g., PBS)
-
Passive Lysis Buffer
-
White, opaque 96-well assay plates
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and perform your experimental treatment.
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Cell Lysis: Remove the culture medium and add an appropriate volume of Passive Lysis Buffer to each well (e.g., 20 µL). Incubate for 15 minutes at room temperature with gentle shaking.
-
Prepare DTZ Working Solution: Dilute the DTZ stock solution in the assay buffer to the desired final concentration. Protect the solution from light.
-
Signal Measurement: Add an equal volume of the DTZ working solution to each well of the plate.
-
Incubation: Incubate for at least 3 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read Luminescence: Measure the luminescence using a plate reader.
Protocol 2: In Vivo Bioluminescence Imaging with this compound
This protocol outlines a general procedure for in vivo imaging in mice.
Materials:
-
Animal model with cells expressing a compatible luciferase
-
This compound (DTZ)
-
Injection buffer (e.g., sterile PBS)
-
In vivo imaging system
Procedure:
-
Prepare DTZ Injection Solution: On the day of imaging, prepare a fresh solution of DTZ in the injection buffer at the desired concentration.
-
Anesthetize the Animal: Anesthetize the mouse using an appropriate method (e.g., isoflurane).
-
Substrate Administration: Inject the DTZ solution via the desired route (e.g., intraperitoneal or intravenous).
-
Image Acquisition: Place the animal in the imaging chamber. The optimal time for imaging after substrate injection should be determined empirically, but a common starting point is 5-10 minutes post-injection. Acquire images using the in vivo imaging system with appropriate exposure settings.
Diagram: General In Vitro Experimental Workflow
Caption: A generalized workflow for an in vitro luciferase assay.
Diagram: General In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo bioluminescence imaging.
References
- 1. goldbio.com [goldbio.com]
- 2. Red-shifted luciferase-luciferin pairs for enhanced bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of red-shifted firefly luciferase Ppy RE9 and conventional Luc2 as bioluminescence imaging reporter genes for in vivo imaging of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Diphenylterazine and Luciferase Pairing
Welcome to the technical support center for optimizing diphenylterazine (DTZ) and luciferase pairings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your bioluminescence experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Weak or No Luminescence Signal
Question: I am detecting a very weak or no signal from my experimental samples. What are the possible reasons and troubleshooting steps?
Answer: A weak or absent signal can be due to a variety of factors, ranging from reagent stability to issues with cellular transfection.[1][2] The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Reagent Degradation | Prepare fresh this compound (DTZ) and luciferase solutions. DTZ, like other coelenterazine analogs, can lose efficiency over time.[1] Use newly prepared luciferin, cover it with aluminum foil, and store it on ice for immediate use.[1] |
| Suboptimal Enzyme-Substrate Pairing | Ensure you are using a luciferase variant optimized for DTZ. Engineered luciferases like teLuc, Antares, or Antares2 are designed to produce a brighter, red-shifted signal with DTZ compared to wild-type luciferases.[3] |
| Poor Transfection Efficiency | Optimize the transfection protocol for your specific cell type. This includes the ratio of transfection reagent to DNA. Verify transfection efficiency using a positive control or a secondary reporter. |
| Low Luciferase Expression | The promoter driving your luciferase expression may be weak. If possible, switch to a stronger promoter like CMV or SV40, but be mindful of potential signal saturation. |
| Incorrect Assay Buffer/Conditions | Ensure the pH and composition of your assay buffer are optimal for the specific luciferase variant you are using. |
| Insufficient Substrate Concentration | Perform a concentration-response curve to determine the optimal working concentration of DTZ for your specific luciferase and experimental setup. |
| Cell Lysis Inefficiency | Ensure complete cell lysis to release the luciferase enzyme. You may need to optimize the lysis buffer or incubation time. |
| Instrument Settings | Check the luminometer's sensitivity settings and integration time. You may need to increase the integration time for samples with low signal intensity. |
Issue 2: High Background Signal
Question: My negative control wells (e.g., untransfected cells or substrate-only wells) show high luminescence readings. What could be the cause and how can I fix it?
Answer: High background luminescence can mask the true signal from your experimental reporter. This compound itself is known to have very little background signal, which is one of its advantages. Therefore, high background is often due to other factors.
| Potential Cause | Recommended Solution |
| Plate Type | Use opaque, white-walled plates specifically designed for luminescence assays to minimize well-to-well crosstalk. White plates with clear bottoms are also an option, though they can be more expensive. |
| Reagent Contamination | Use fresh, sterile pipette tips for each sample and reagent transfer to prevent cross-contamination. |
| Cell Culture Medium Components | Phenol red in cell culture medium can contribute to background signal. If possible, use a medium without phenol red for your experiments. |
| Substrate Autoluminescence | While DTZ has low intrinsic background, improper storage or the presence of contaminants can lead to autoluminescence. Prepare fresh substrate solutions before each experiment. |
| Extended Incubation Times | If using a "glow" type assay, extended incubation times can sometimes lead to an increase in background signal. Measure the signal within the recommended time frame. |
Issue 3: High Variability Between Replicates
Question: I am observing significant variability in the luminescence readings between my replicate wells. What are the common causes and how can I improve reproducibility?
Answer: High variability can compromise the statistical significance of your data. The following suggestions can help improve reproducibility.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Luciferase assays are highly sensitive to small volume variations. Prepare a master mix of your reagents to be added to all wells. Use a calibrated multichannel pipette for reagent addition. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your plate. Uneven cell distribution can lead to variability in luciferase expression. |
| Edge Effects | The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| "Flash" vs. "Glow" Kinetics | If using an assay with "flash" kinetics, the signal decays rapidly. The timing between reagent addition and measurement must be precise and consistent for all wells. Using a luminometer with an injector can help ensure consistency. |
| Incomplete Mixing | After adding the substrate, ensure it is mixed thoroughly with the cell lysate, especially if not using an automated injector. |
| Normalization | Use a dual-luciferase system with a co-transfected control reporter (e.g., a different luciferase with an orthogonal substrate) to normalize for differences in transfection efficiency and cell number. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTZ) and why is it used?
This compound (DTZ) is a synthetic analog of coelenterazine, the substrate for many marine luciferases. It is used in bioluminescence assays because, when paired with an appropriate engineered luciferase, it can produce a significantly brighter and more red-shifted light emission compared to other substrates like furimazine. This red-shifted emission is particularly advantageous for in vivo imaging, as longer wavelength light has better tissue penetration. Additionally, DTZ is reported to have a high quantum yield, favorable in vivo pharmacokinetics, and elicits minimal cell toxicity.
Q2: Which luciferase should I pair with DTZ for maximum brightness?
For optimal performance, DTZ should be paired with an engineered luciferase that has been specifically evolved to utilize it effectively. NanoLuc, a luciferase engineered from the deep-sea shrimp Oplophorus gracilirostris, and its derivatives are common choices. Researchers have developed mutants of NanoLuc, such as teLuc , which, when paired with DTZ, results in a teal-colored light emission that is more than double the brightness of the NanoLuc-furimazine pair. Further engineering has led to fusion proteins like Antares2 (a fusion of teLuc and a fluorescent protein), which shifts the emission to be even more red-shifted (>600 nm) and is reported to be 65 times brighter than the traditional firefly luciferase-D-luciferin system in that spectral range.
Q3: What are the main challenges when using DTZ, and how can they be overcome?
A primary challenge with DTZ and some of its analogs is their poor water solubility, which can be a limiting factor for in vivo applications. To address this, researchers have developed more water-soluble derivatives, such as pyridyl DTZ analogs (e.g., 8pyDTZ), which can be used without the need for organic co-solvents. Another approach has been the development of substrates like hydrofurimazine and fluorofurimazine, which are related to furimazine but have enhanced aqueous solubility and bioavailability, leading to brighter signals in vivo.
Q4: How should I prepare and store my DTZ stock solution?
A common protocol for preparing a DTZ stock solution involves dissolving it in a premixture to enhance stability. For example, a 30 mM DTZ stock solution can be made by first preparing a premixture of L-ascorbic acid in ethanol and 1,2-propanediol. The DTZ is then dissolved in this premixture. This formulation is more stable than a simple acidic alcohol solution. The stock solution should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Can I use DTZ for dual-luciferase assays?
Yes, DTZ can be used in dual-luciferase or other multiplexed assays, provided the second luciferase system has an orthogonal substrate. For instance, the Antares-DTZ system has been used alongside the AkaLuc-AkaLumine system for two-population imaging in the same animal. This allows for the simultaneous monitoring of two different biological events.
Data Presentation
Table 1: Comparison of Luciferase-Diphenylterazine (and Analog) Pairs
| Luciferase | Substrate | Key Advantages | Emission Wavelength | Relative Brightness | Reference |
| NanoLuc | This compound (DTZ) | Red-shifted emission compared to furimazine | ~503 nm | Reduced brightness compared to NanoLuc/furimazine | |
| teLuc | This compound (DTZ) | More than double the brightness of NanoLuc/furimazine; red-shifted | Teal | High | |
| Antares2 | This compound (DTZ) | Further red-shifted emission (>600 nm) for improved in vivo imaging | >600 nm | 65x more photons >600nm than FLuc/D-Luciferin | |
| LumiLuc | 8pyDTZ (a water-soluble DTZ analog) | High brightness; improved water solubility (no co-solvent needed for in vivo use) | Yellow | High |
Experimental Protocols
Protocol 1: General In Vitro Luciferase Assay with DTZ
This protocol provides a general workflow for a single-reporter luciferase assay in a 96-well plate format.
-
Cell Culture and Transfection:
-
Seed cells in a 96-well white, opaque plate at a density that will result in 70-90% confluency at the time of the assay.
-
Transfect cells with the plasmid encoding the DTZ-dependent luciferase (e.g., teLuc, Antares2) under the control of your promoter of interest.
-
Incubate for 24-48 hours to allow for sufficient expression of the luciferase enzyme.
-
-
Reagent Preparation:
-
Prepare the cell lysis buffer according to the manufacturer's instructions.
-
Prepare the DTZ substrate solution at the desired final concentration in an appropriate assay buffer. The buffer should be compatible with the luciferase being used. Protect the DTZ solution from light.
-
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with 1X Phosphate-Buffered Saline (PBS).
-
Add the appropriate volume of lysis buffer to each well (e.g., 20-100 µL).
-
Incubate at room temperature for 10-15 minutes on a plate shaker to ensure complete lysis.
-
-
Luminescence Measurement:
-
Set the luminometer to the correct settings for your plate and assay type (e.g., integration time).
-
Add the prepared DTZ substrate solution to each well. If using a luminometer with an injector, the instrument will perform this step.
-
Immediately measure the luminescence. For "flash" kinetics, the measurement should be taken within a few seconds of substrate addition. For "glow" kinetics, the signal is more stable, and the measurement can be taken within a specified time window.
-
Protocol 2: Preparation of a 30 mM this compound (DTZ) Stock Solution
This protocol is adapted from publicly available information for creating a stable stock solution of DTZ.
-
Prepare the Premixture:
-
Dissolve 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol. Mix thoroughly.
-
-
Dissolve the DTZ:
-
Weigh out 1 mg of this compound powder.
-
Dissolve the 1 mg of DTZ in 88 µL of the prepared premixture. This will result in a 30 mM stock solution of DTZ containing 5 mM L-ascorbic acid.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL).
-
Store the aliquots at -80°C. This formulation is reported to be stable for several months.
-
Visualizations
Caption: Experimental workflow for an in vitro luciferase assay using this compound.
Caption: Logical troubleshooting flow for common luciferase assay issues.
References
Technical Support Center: Managing Diphenylterazine (DTZ) Cytotoxicity in Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the cytotoxic profile of Diphenylterazine (DTZ) in cell-based luciferase reporter assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to DTZ handling, cytotoxicity, and its use in cell-based assays.
I. General Questions about DTZ Cytotoxicity
Q1: What is the general cytotoxic profile of this compound (DTZ)?
A1: this compound is consistently reported to exhibit minimal cell toxicity, especially when compared to other luciferase substrates.[1][2][3][4][5] It is often cited as having negligible cytotoxic effects at effective working concentrations, with some studies indicating minimal toxicity even at millimolar (mM) concentrations. This low toxicity is a significant advantage, as other substrates, such as Furimazine (FMZ), are known to induce cell death within their effective concentration range.
Q2: Are there any known IC50 values for DTZ in common cell lines?
A2: Specific IC50 values for this compound are not widely reported in publicly available scientific literature. This is likely due to its very low cytotoxicity, which means that the concentration required to inhibit 50% of cell viability is well above the typical concentrations used for bioluminescence assays.
Q3: How does the cytotoxicity of DTZ compare to other coelenterazine analogs?
A3: DTZ is considered to have a more favorable cytotoxicity profile than many other coelenterazine (CTZ) analogs. For instance, Furimazine is known to be toxic to cells and animal models. While DTZ's low toxicity is a key feature, other analogs have been developed with specific functionalities, some of which may have higher cytotoxicity.
II. Troubleshooting Common Experimental Issues
Q4: I am observing unexpected cell death in my assay. Could DTZ be the cause?
A4: While DTZ has low intrinsic toxicity, unexpected cell death could be related to several factors:
-
Solvent Toxicity: The solvent used to dissolve DTZ may be the primary cause of cytotoxicity. Dimethyl sulfoxide (DMSO), a common solvent, can have off-target effects and induce toxicity, even at low concentrations. It is also important to note that DMSO can inactivate DTZ's activity. Ensure the final solvent concentration in your cell culture medium is consistent across all wells and is below the tolerance level for your specific cell line (typically <0.5%).
-
Substrate Degradation: Improperly stored or handled DTZ can degrade, and its degradation byproducts may have unknown effects. Always use freshly prepared solutions and store stock solutions as recommended.
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Contamination: Microbial contamination in your cell culture or reagents can lead to rapid cell death.
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Other Assay Components: Other components of your assay, such as transfection reagents or the compound you are screening, are more likely sources of cytotoxicity than DTZ itself.
Q5: My DTZ solution appears to have precipitated in the media. How can I improve its solubility?
A5: DTZ has poor aqueous solubility, which is a common challenge.
-
Use a Recommended Stock Solution Formula: A stable, high-concentration stock solution (e.g., 30 mM) can be prepared by first creating a premixture of L-ascorbic acid in ethanol and 1,2-propanediol, and then dissolving the DTZ powder in this premixture. This method enhances stability compared to conventional acidic alcohol solutions.
-
Avoid DMSO if Possible: While DTZ is soluble in DMF, it is noted that DMSO can inactivate its luminescent activity.
-
Working Solution Preparation: When diluting the stock solution into your final assay medium, ensure rapid and thorough mixing to prevent precipitation. It is recommended to prepare fresh working solutions and use them promptly. If precipitation occurs, sonication or gentle warming may aid dissolution, but care must be taken not to degrade the compound.
Q6: I'm observing a high background signal in my luciferase assay. What are the common causes and solutions?
A6: High background can obscure your results. Consider the following:
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Substrate Auto-oxidation: Coelenterazine and its analogs can auto-oxidize, leading to chemiluminescence independent of luciferase activity. While DTZ is reported to have very little background from auto-oxidation, this can become an issue when trying to detect very low signals.
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Solution: Include control wells that contain DTZ and medium but no cells (or no luciferase-expressing cells) to quantify the background signal. Protect your substrate and reagents from light and prepare them fresh.
-
-
Plate Type: The type of microplate used is critical.
-
Solution: Use white, opaque-walled plates for luminescence assays. These plates maximize the light signal and reduce crosstalk between wells. Avoid clear or black plates, which can increase crosstalk or quench the signal.
-
-
Reagent Contamination: Contamination of reagents can sometimes lead to chemiluminescent reactions.
-
Solution: Use fresh, high-purity reagents and sterile technique.
-
-
Insufficient Washing: In some assay formats, residual unbound components can contribute to background.
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Solution: Ensure wash steps are thorough and consistent. Adding a brief soak time during washes can improve their effectiveness.
-
Data Presentation
Given the lack of specific IC50 data for this compound, the following table provides a comparative summary of the reported cytotoxicity profiles of DTZ and other common luciferase substrates.
| Luciferin/Substrate | Reported Cytotoxicity Level | Cell Line(s) Tested (if specified) | Notes | Citations |
| This compound (DTZ) | Minimal / Low | HEK 293T, PC3/CD63-Antares2 | Elicits minimal cell toxicity at millimolar (mM) concentrations. Considered a significant advantage over other substrates. | |
| Furimazine (FMZ) | High / Toxic | General (in vitro and in vivo models) | Known to be toxic in cells and animal models, which can limit the usable dose. | |
| Coelenterazine (native) | Varies; can be cytotoxic | General | Some analogs have been specifically designed to be cytotoxic to cancer cells. | |
| AkaLumine | Cytotoxic | HEK 293T | Confirmed cytotoxicity through propidium iodide (PI) staining. |
Experimental Protocols
To assist researchers in quantifying the cytotoxicity of DTZ or other compounds in their specific experimental setup, we provide detailed protocols for two standard cell viability assays.
Protocol 1: Assessment of Metabolic Activity (MTT Assay)
The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This serves as an indicator of cell viability.
Materials:
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Cells of interest (e.g., HEK293T, PC3)
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Complete cell culture medium
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96-well, clear-bottom, tissue culture-treated plates
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This compound (DTZ) stock solution
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Vehicle control (solvent used for DTZ)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of DTZ in complete culture medium from your stock solution. Also, prepare corresponding dilutions of the vehicle control.
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Remove the medium from the wells and add 100 µL of the DTZ dilutions or vehicle controls. Include wells with medium only as a background control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
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Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
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Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or the appropriate wavelength for your solubilizing agent) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells after subtracting the background absorbance.
Protocol 2: Assessment of Membrane Integrity (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of the cytosolic enzyme LDH from cells with damaged membranes into the surrounding culture medium.
Materials:
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Cells of interest
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Complete cell culture medium
-
96-well plates
-
This compound (DTZ) stock solution
-
Vehicle control
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Commercial LDH Cytotoxicity Assay Kit (containing LDH substrate, assay buffer, and lysis buffer)
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Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Prepare Controls:
-
Spontaneous LDH Release: Wells with cells treated only with vehicle.
-
Maximum LDH Release: Wells with untreated cells where you will add the kit's lysis buffer 45 minutes before the end of the incubation period. This serves as the 100% cytotoxicity control.
-
Background Control: Wells with medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves normalizing the sample's LDH release to the difference between maximum and spontaneous release.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to managing DTZ in cell-based assays.
Caption: General workflow for assessing luciferin cytotoxicity.
Caption: Troubleshooting logic for high background signal.
Caption: Recommended DTZ stock solution preparation.
References
Preventing precipitation of Diphenylterazine in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenylterazine. Our goal is to help you overcome challenges related to its precipitation in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
This compound is a hydrophobic molecule with low solubility in aqueous solutions. Precipitation typically occurs when a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous medium, causing the compound to fall out of solution.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
The choice of solvent for your stock solution is critical. Here are some common options:
-
Dimethyl sulfoxide (DMSO): Also provides good solubility, however, some sources suggest that DMSO may inactivate this compound.[1][3][4]
-
Ethanol: this compound is slightly soluble in ethanol. Acidifying with HCl to pH 2 can increase solubility.
It is recommended to prepare high-concentration stock solutions and store them at -20°C or -80°C, protected from light.
Q3: How can I prevent this compound from precipitating in my final aqueous solution?
Several methods can be employed to enhance the solubility of this compound in aqueous solutions and prevent precipitation:
-
Co-solvents: The inclusion of water-miscible organic solvents in your final solution can help maintain solubility.
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Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, keeping them dispersed in aqueous solutions.
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with this compound, increasing its solubility.
The optimal method will depend on your specific experimental requirements, such as the desired final concentration of this compound and the tolerance of your biological system to the excipients.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of a this compound stock solution.
Potential Cause 1: Low Aqueous Solubility this compound is inherently poorly soluble in water-based media.
Solutions:
-
Optimize Dilution Technique:
-
Always add the this compound stock solution to the aqueous medium, not the other way around.
-
Ensure rapid and thorough mixing during dilution to avoid localized high concentrations.
-
Use pre-warmed (e.g., 37°C) media, as temperature can influence solubility.
-
-
Employ a Co-solvent System:
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Prepare a formulation that includes co-solvents to maintain solubility in the final aqueous solution.
-
-
Utilize Surfactants:
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Incorporate a biocompatible surfactant, such as Tween 80, into your formulation to aid in solubilization.
-
Potential Cause 2: Stock Solution Issues The stock solution itself may have issues contributing to precipitation upon dilution.
Solutions:
-
Check Stock Solution Integrity:
-
Visually inspect your stock solution for any existing precipitate before use. If present, gently warm and vortex the solution to redissolve the compound.
-
Prepare fresh stock solutions regularly to ensure potency and solubility.
-
-
Adjust Stock Concentration:
-
If you are using a very highly concentrated stock, consider preparing a slightly lower concentration to reduce the risk of precipitation during dilution.
-
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL | Insoluble |
| PBS (pH 7.2) | 0.3 mg/mL | Slightly Soluble |
| Dimethylformamide (DMF) | 11.11 mg/mL | Good Solubility; may require sonication. |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL to 55 mg/mL | Good Solubility; reports vary and some indicate potential for inactivation. |
| Ethanol | Slightly Soluble | - |
| Ethanol + HCl (pH 2) | 1 mg/mL | Sonication and heating are recommended. |
| 50% PEG300 / 50% Saline | 2 mg/mL | Suspended solution; requires sonication. |
| 10% DMF / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.11 mg/mL | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a Clear Aqueous Solution of this compound for In Vivo Use
This protocol is designed to prepare a clear solution of this compound suitable for intravenous injection.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMF.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Sequentially add the other solvents in the following order, ensuring the solution is clear after each addition:
-
PEG300
-
Tween-80
-
Saline
-
-
The final composition of the solution should be 10% DMF, 40% PEG300, 5% Tween-80, and 45% saline by volume.
-
If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.
Protocol 2: Preparation of a this compound Stock Solution with Enhanced Stability
This protocol describes the preparation of a stock solution with improved stability.
Materials:
-
This compound
-
L-ascorbic acid
-
Ethanol
-
1,2-propanediol
Procedure:
-
Prepare a premixture by dissolving 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol.
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Dissolve 1 mg of this compound in 88 µL of the premixture.
-
This results in a 30 mM this compound stock solution containing 5 mM L-ascorbic acid.
-
Aliquot and store at -80°C for long-term stability.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: Methods for enhancing the solubility of this compound in aqueous solutions.
References
Adjusting Diphenylterazine injection timing for peak signal.
Welcome to the Technical Support Center for Diphenylterazine (DTZ). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your bioluminescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTZ) and what are its advantages?
This compound is a synthetic luciferin, an analog of coelenterazine, that serves as a substrate for engineered luciferases such as Antares2 and teLuc. Its key advantages for in vivo and in vitro bioluminescence imaging include:
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High Signal-to-Background Ratio: DTZ alone produces very little background luminescence, leading to excellent signal clarity.[1][2]
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Red-Shifted Emission: It produces red-shifted light, which allows for deeper tissue penetration and more sensitive in vivo imaging compared to luciferins with blue light emission.[1][3][4]
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Favorable Pharmacokinetics: DTZ exhibits favorable distribution and clearance properties in vivo.
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ATP-Independent Reaction: The light-emitting reaction with its corresponding luciferases does not require adenosine triphosphate (ATP), which can be advantageous for studying biological systems with varying energy states.
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Low Cytotoxicity: this compound shows minimal cell toxicity at effective concentrations.
Q2: What is the recommended solvent for preparing this compound stock solutions?
It is recommended to avoid using Dimethyl Sulfoxide (DMSO) as a solvent, as it can inactivate the activity of this compound. A recommended method for preparing a stable stock solution involves dissolving DTZ in a premixture of ethanol and 1,2-propanediol containing L-ascorbic acid. This formulation enhances substrate stability. For in vivo use, the stock solution is typically diluted in a saline-based buffer.
Q3: How should I store this compound solutions?
This compound powder should be stored at -20°C, protected from light. Stock solutions in the recommended ethanol/1,2-propanediol/L-ascorbic acid formulation are stable for several months when stored at -80°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: Weak or No Bioluminescent Signal
| Possible Cause | Troubleshooting Steps |
| Sub-optimal injection timing | The time to peak signal can vary based on the injection route. For intravenous (IV) injections, the signal peaks relatively quickly, often within the first 5-10 minutes. For intraperitoneal (IP) injections, the signal has more extended kinetics, and it may be necessary to image for a longer duration (e.g., 20 minutes) to capture the peak signal. It is recommended to perform a preliminary experiment to determine the optimal imaging time for your specific model and experimental conditions. |
| Improper DTZ preparation or storage | Ensure that DTZ stock solutions were prepared in a recommended solvent (avoiding DMSO) and stored correctly at -80°C in single-use aliquots. Consider preparing a fresh stock solution. |
| Low luciferase expression | Confirm the expression of the luciferase reporter gene in your cells or animal model using an alternative method such as qPCR or Western blot. |
| Incorrect injection technique | For IV injections, ensure the full dose was delivered into the tail vein. For IP injections, ensure the injection was made into the peritoneal cavity and not into the intestines or other organs. |
Problem: High Background Signal
| Possible Cause | Troubleshooting Steps |
| DTZ auto-oxidation | While generally low, the auto-oxidation of DTZ can contribute to background signals, especially when detecting very weak signals. Use a freshly prepared DTZ solution for injection. Always include a control group of animals that have not been transfected with a luciferase reporter to determine the level of background luminescence from the substrate itself. |
| Autofluorescence from animal chow | Some standard animal chows can be a source of autofluorescence. Consider switching to a low-fluorescence or purified diet for at least one week before imaging. |
Data Summary
The timing of the peak bioluminescent signal after this compound injection is a critical parameter for obtaining optimal results. The route of administration is a major factor influencing the signal kinetics.
| Injection Route | Reported Time to Peak Signal | Signal Kinetics | Notes |
| Intravenous (IV) | Approximately 5 minutes | Rapid peak and decay | Provides a direct and fast delivery of the substrate to the bloodstream. |
| Intraperitoneal (IP) | Variable, imaging up to 20 minutes recommended | Extended kinetics | Slower absorption from the peritoneal cavity leads to a more sustained signal. The peak time can be influenced by the location of the luciferase-expressing cells. |
Experimental Protocols
In Vivo Bioluminescence Imaging with this compound
This protocol provides a general guideline for in vivo imaging in mice. The optimal parameters may need to be determined empirically for your specific experimental setup.
Materials:
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This compound (DTZ)
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Ethanol
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1,2-propanediol
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L-ascorbic acid
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Sterile saline
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Mice expressing an appropriate luciferase reporter (e.g., Antares2)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Preparation of this compound Stock Solution (30 mM):
-
Prepare a premixture by dissolving 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol.
-
Dissolve 1 mg of this compound in 88 µL of the premixture.
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Aliquot and store at -80°C, protected from light.
-
-
Preparation of Injection Solution:
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On the day of the experiment, thaw an aliquot of the DTZ stock solution.
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Dilute the stock solution in sterile saline to the desired final concentration (e.g., 0.3 µmol in 100 µL for a mouse).
-
-
Animal Preparation:
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Anesthetize the mouse using isoflurane or another appropriate anesthetic.
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Place the mouse in the imaging chamber.
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-
This compound Administration and Imaging:
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For Intravenous (IV) Injection:
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Inject the prepared DTZ solution via the tail vein.
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Begin imaging immediately and acquire images every 1-2 minutes for at least 15 minutes to determine the peak signal. A common practice is to image approximately 5 minutes post-injection.
-
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For Intraperitoneal (IP) Injection:
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Inject the prepared DTZ solution into the peritoneal cavity.
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Begin imaging immediately and acquire images every 2-3 minutes for at least 20-30 minutes to capture the extended signal kinetics and determine the peak.
-
-
-
Image Analysis:
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Analyze the acquired images using the imaging system's software.
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Draw regions of interest (ROIs) around the target areas to quantify the bioluminescent signal (e.g., in photons/second/cm²/steradian).
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For kinetic analysis, plot the signal intensity over time to determine the time to peak signal.
-
Visualizations
Caption: Experimental workflow for in vivo bioluminescence imaging with this compound.
Caption: Troubleshooting decision tree for weak or no bioluminescent signal.
References
Best solvents for dissolving and diluting Diphenylterazine.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the best practices for dissolving, diluting, and handling Diphenylterazine (DTZ).
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary solvents for dissolving this compound (DTZ)?
A1: this compound is soluble in several organic solvents. The most commonly recommended solvents for preparing stock solutions are Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1][2][3] For specific applications, an acidified ethanol solution (EtOH+HCl) can also be used.[4][5]
Q2: Are there any solvents that should be used with caution or avoided?
A2: Yes. While DTZ dissolves in DMSO, some suppliers note that DMSO can inactivate this compound's activity. Therefore, for assays sensitive to signal intensity, DMF or other solvents may be preferable.
Q3: What is the solubility of DTZ in common laboratory solvents?
A3: The solubility of DTZ can vary slightly between suppliers and batches. However, typical solubility values are summarized in the table below. It is often recommended to use ultrasonic treatment or gentle warming to aid dissolution.
Q4: How should I prepare a stable stock solution of DTZ?
A4: For a standard stock solution, dissolve DTZ in a suitable organic solvent like DMF. For enhanced stability, a specific formulation containing L-ascorbic acid is recommended. This formulation greatly enhances substrate stability compared to conventional acidic alcohol solutions. Detailed protocols are provided in the "Experimental Protocols" section.
Q5: How should I store this compound powder and its stock solutions?
A5:
-
Powder: Store the solid powder at -20°C, protected from light. It can be stable for several years under these conditions.
-
Stock Solutions: Aliquot stock solutions into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles. In DMSO, solutions are stable for up to 6 months at -80°C. The enhanced stability formulation with L-ascorbic acid is also stable for several months at -80°C.
Q6: Is DTZ soluble in aqueous solutions like PBS?
A6: this compound is practically insoluble in water (< 0.1 mg/mL) and has very low solubility in PBS (pH 7.2) at approximately 0.3 mg/mL. For biological assays, a stock solution in an organic solvent is typically prepared first and then diluted into the aqueous assay buffer.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| In Vitro Solvents | ||||
| Dimethylformamide (DMF) | 11 - 11.11 | ~29.44 | Ultrasonic treatment may be needed. | |
| Dimethyl Sulfoxide (DMSO) | 2 - 75 | 5.3 - 198.71 | High variability reported. May inactivate DTZ activity. | |
| Ethanol (EtOH) | Slightly Soluble | - | Not recommended as a primary solvent for high concentrations. | |
| Ethanol + HCl (pH 2) | 1 | ~2.65 | Sonication and heating are recommended. | |
| PBS (pH 7.2) | 0.3 | ~0.8 | Very low solubility. | |
| Water | < 0.1 | - | Insoluble. | |
| In Vivo Formulations | ||||
| 10% DMF, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.11 | ≥ 2.94 | Results in a clear solution. Solvents must be added sequentially. | |
| 50% PEG300, 50% Saline | 2 | ~5.30 | Forms a suspended solution; requires sonication. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation during dilution | The aqueous buffer has a low tolerance for the organic solvent from the stock solution. | • Decrease the final concentration of the organic solvent in the working solution.• Test different aqueous buffers.• Ensure the working solution is prepared freshly and used promptly. |
| Low or no bioluminescent signal | • DTZ stock solution has degraded due to improper storage or repeated freeze-thaw cycles.• Inactivation of DTZ by the solvent (e.g., DMSO).• The compound interferes with the luciferase enzyme. | • Prepare a fresh stock solution from powder.• Aliquot stock solutions to minimize freeze-thaw cycles.• Consider preparing the stock solution in DMF instead of DMSO.• Run a control to test for compound interference with the luciferase system. |
| High background luminescence | • Auto-oxidation of DTZ.• Contamination of reagents or plates. | • While DTZ generally yields low background, this can be an issue for detecting very low signals. Always include appropriate negative controls (e.g., cells without luciferase, buffer only).• Use fresh, high-quality reagents and sterile plates. |
| High variability between replicates | • Inhomogeneous solution (DTZ not fully dissolved).• Pipetting errors. | • Ensure DTZ is completely dissolved in the stock solution using sonication if necessary.• Prepare a master mix of the working solution to add to all wells.• Use calibrated pipettes. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution (in DMF)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMF.
-
Weighing: Accurately weigh out 1 mg of this compound powder (MW: 377.44 g/mol ).
-
Dissolving: Add 264.9 µL of high-purity DMF to the powder.
-
Mixing: Vortex the solution thoroughly. If necessary, place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in light-protecting tubes. Store immediately at -80°C for up to 6 months.
Protocol 2: Preparation of Enhanced Stability Stock Solution
This formulation enhances the stability of DTZ in solution and is ideal for long-term storage and sensitive assays.
-
Prepare Premix: Dissolve 17.6 mg of L-ascorbic acid in a solution containing 10 mL of ethanol and 10 mL of 1,2-propanediol.
-
Weigh DTZ: Accurately weigh out 1 mg of this compound powder.
-
Dissolve DTZ in Premix: Add 88 µL of the L-ascorbic acid premix to the 1 mg of DTZ. This results in a 30 mM DTZ stock solution containing 5 mM L-ascorbic acid.
-
Storage: Aliquot the stock solution into single-use volumes. Store at -80°C for several months.
Protocol 3: Preparation of an In Vivo Formulation (Clear Solution)
This protocol is for preparing a clear, injectable solution for animal studies.
-
Initial Dissolution: Prepare a stock solution of DTZ in DMF as described in Protocol 1.
-
Sequential Addition: To prepare the final injection volume, add the required solvents one by one, ensuring the solution is clear after each addition. The final volumetric ratio should be:
-
10% DMF (containing the DTZ)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Check: The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used. It is recommended to prepare this formulation freshly before use.
Visualizations
References
Enhancing the signal-to-background ratio with Diphenylterazine.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Diphenylterazine (DTZ) to enhance the signal-to-background ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTZ) and why is it used?
A1: this compound (DTZ) is a synthetic analog of coelenterazine and serves as a substrate for certain luciferases, such as Antares2 and teLuc. It is a bioluminescent agent used in various biological assays.[1][2] Its primary advantage is its ability to produce a strong bioluminescent signal with very low background, leading to an excellent signal-to-background ratio.[1][2][3] DTZ also exhibits red-shifted light emission, which is beneficial for in vivo imaging due to better tissue penetration. Furthermore, it shows minimal cell toxicity at millimolar concentrations.
Q2: How should I prepare and store a this compound stock solution?
A2: For enhanced stability, a recommended method for preparing a 30 mM DTZ stock solution involves using a premix of L-ascorbic acid in ethanol and 1,2-propanediol. First, dissolve 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol to create the premix. Then, dissolve 1 mg of this compound in 88 µL of this premix. This stock solution is stable for several months when stored at -80°C. It is advisable to aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. For long-term storage of the powder, it should be kept at -20°C for up to 3 years, protected from light. Some suppliers also recommend storing under nitrogen to prevent oxidation.
Q3: What are the optimal luciferases to pair with this compound?
A3: this compound is an optimal substrate for Antares2 and is also compatible with teLuc. The catalytic efficiency of some de novo designed luciferases for this compound is comparable to that of natural luciferases, but with higher substrate specificity.
Q4: Can this compound be used for in vivo imaging?
A4: Yes, this compound is well-suited for in vivo bioluminescence imaging (BLI). It has favorable pharmacokinetic properties and its red-shifted emission allows for enhanced deep-tissue imaging. Studies have shown that intravenous or intraperitoneal injection of DTZ in animal models results in bright signals with minimal background emission.
Q5: Is autoluminescence a concern with this compound?
A5: While DTZ is prone to some degree of auto-oxidation, the resulting background luminescence is generally low and not an issue for most standard in vivo bioluminescence imaging applications. However, for experiments requiring the detection of very low signals, such as single-cell imaging, this background might become a factor. It is always recommended to include appropriate negative controls in your experimental design to account for any potential autoluminescence.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Inactive Reagents: DTZ or luciferase may have degraded. - Low Transfection Efficiency: Insufficient expression of the luciferase reporter. - Weak Promoter: The promoter driving luciferase expression is not strong enough. - Sub-optimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | - Reagent Check: Use fresh or properly stored DTZ and ensure luciferase is active. - Optimize Transfection: Verify transfection efficiency using a positive control. Optimize the DNA-to-transfection reagent ratio. - Use a Stronger Promoter: If possible, switch to a stronger constitutive promoter to drive luciferase expression. - Assay Optimization: Ensure assay buffer and conditions are optimal for the specific luciferase being used. |
| High Background Signal | - Autoluminescence: DTZ can auto-oxidize, leading to background signal. - Contamination: Microbial or chemical contamination of reagents or samples. - Assay Plate Issues: Use of inappropriate microplates. | - Negative Controls: Always include a "no luciferase" control to quantify background from DTZ alone. - Fresh Reagents: Prepare fresh reagents and use sterile techniques to avoid contamination. - Plate Selection: Use white, opaque-bottom plates for luminescence assays to minimize crosstalk and background. |
| High Variability Between Replicates | - Pipetting Errors: Inconsistent volumes of reagents or cell suspensions. - Inconsistent Cell Numbers: Variation in the number of viable cells per well. - Reagent Instability: Degradation of DTZ or luciferase during the experiment. - Edge Effects: Evaporation or temperature gradients across the microplate. | - Proper Pipetting Technique: Use calibrated pipettes and consider using a multi-channel pipette for reagent addition. Prepare a master mix of reagents. - Accurate Cell Seeding: Ensure a homogenous cell suspension and careful seeding of plates. - Prepare Reagents Fresh: Prepare working solutions of DTZ immediately before use. - Minimize Edge Effects: Avoid using the outer wells of the plate or ensure proper plate sealing and incubation. |
| Precipitation of this compound | - Poor Solubility: DTZ has low water solubility. - Incorrect Solvent: The solvent used for dilution may not be appropriate. | - Use of Co-solvents: For in vivo studies, formulations with PEG300, Tween-80, and saline can improve solubility. For in vitro stock solutions, DMF or a specialized premix can be used. - Sonication/Heating: Gentle heating and/or sonication can aid in the dissolution of DTZ. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stable 30 mM stock solution of this compound.
-
Prepare the L-ascorbic acid premix:
-
Dissolve 17.6 mg of L-ascorbic acid in 10 mL of ethanol.
-
Add 10 mL of 1,2-propanediol and mix thoroughly.
-
-
Dissolve this compound:
-
Weigh 1 mg of this compound powder.
-
Add 88 µL of the L-ascorbic acid premix to the DTZ powder.
-
Vortex until the DTZ is completely dissolved. This will result in a 30 mM stock solution containing 5 mM L-ascorbic acid.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL).
-
Store the aliquots at -80°C for up to several months.
-
Protocol 2: In Vitro Cell-Based Luminescence Assay
This protocol provides a general workflow for measuring luciferase activity in cultured cells using this compound.
-
Cell Seeding:
-
Plate cells expressing the appropriate luciferase (e.g., Antares2) in a white, opaque-bottom 96-well plate.
-
Incubate the plate under standard cell culture conditions to allow for cell attachment and growth.
-
-
Preparation of DTZ Working Solution:
-
Thaw an aliquot of the 30 mM DTZ stock solution.
-
Dilute the stock solution to the desired final concentration (e.g., 0.5 µM to 500 µM) in the cell culture medium. Prepare this solution fresh and immediately before use.
-
-
Signal Measurement:
-
Remove the culture medium from the wells.
-
Add the DTZ working solution to the cells.
-
Immediately measure the luminescence using a plate luminometer.
-
Protocol 3: In Vivo Bioluminescence Imaging
This protocol outlines a general procedure for in vivo imaging in a mouse model.
-
Animal Preparation:
-
Anesthetize the mouse bearing luciferase-expressing cells (e.g., tumor xenograft).
-
-
DTZ Administration:
-
Prepare the DTZ solution for injection. A common dose is 0.3 µmol of DTZ. The DTZ can be formulated in a vehicle suitable for intravenous or intraperitoneal injection.
-
Inject the DTZ solution into the mouse via the desired route (e.g., tail vein or intraperitoneal).
-
-
Image Acquisition:
-
Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS).
-
Acquire bioluminescent images. Imaging can typically begin shortly after injection (e.g., 3-5 minutes) and can be monitored over time.
-
Visual Guides
Caption: General experimental workflow for using this compound.
References
Validation & Comparative
A Head-to-Head Battle for In Vivo Brilliance: Diphenylterazine vs. Furimazine
A comprehensive guide for researchers navigating the evolving landscape of in vivo bioluminescence, this document provides a detailed comparison of Diphenylterazine (DTZ) and Furimazine (FZ), two prominent substrates for NanoLuc® luciferase and its engineered variants. We delve into their performance characteristics, supported by experimental data, to empower informed decisions in preclinical imaging studies.
In the quest for ever more sensitive and quantitative in vivo bioluminescence imaging (BLI), the choice of luciferase substrate is paramount. While Furimazine has been a workhorse for the highly sensitive NanoLuc® luciferase, its limitations in aqueous solubility and bioavailability have spurred the development of next-generation substrates.[1][2] this compound, a red-shifted alternative, and advanced Furimazine analogs like hydrofurimazine (HFz) and fluorofurimazine (FFz) have emerged as powerful contenders, offering significant improvements in signal intensity and duration for deep-tissue imaging.[1][3][4]
Performance Characteristics: A Quantitative Comparison
The selection of an optimal substrate hinges on a variety of factors, including the desired signal brightness, emission wavelength, and pharmacokinetic profile. The following tables summarize the key performance metrics of this compound and Furimazine, along with its advanced analogs, based on available experimental data.
Table 1: Substrate Properties and In Vitro Performance
| Substrate | Luciferase Reporter | Peak Emission (nm) | Relative Brightness (in vitro) | Key Advantages | Key Disadvantages |
| Furimazine (FZ) | NanoLuc, Antares | ~460 | Standard | Well-established | Poor aqueous solubility, low bioavailability, blue light emission attenuated by tissue |
| This compound (DTZ) | Antares2 | 583 | Bright | Red-shifted emission for better tissue penetration, high signal-to-background ratio | Requires specific luciferase variant (Antares2) |
| Hydrofurimazine (HFz) | Antares | ~580 | More intense and prolonged than FZ | Enhanced aqueous solubility allowing higher doses, prolonged signal duration | |
| Fluorofurimazine (FFz) | Antares | ~580 | Higher peak and integrated brightness than HFz | Highest reported brightness in vivo, improved pharmacokinetics |
Table 2: In Vivo Performance Comparison
| Substrate | Administration Route | Peak Signal Enhancement (vs. FZ) | Signal Duration | Key In Vivo Advantages |
| Furimazine (FZ) | Intravenous (IV), Intraperitoneal (IP) | N/A | Short half-life | |
| This compound (DTZ) | Intravenous (IV), Intraperitoneal (IP) | Significantly increased intensity compared to other substrates | Minimal background, excellent for deep tissue imaging | |
| Hydrofurimazine (HFz) | Intraperitoneal (IP) | ~4-fold more light than max dose of FZ | Half-life of >30 min with extended-release formulation | Enables long-term, high-temporal-resolution imaging of dynamic events |
| Fluorofurimazine (FFz) | Intravenous (IV), Intraperitoneal (IP) | ~8.6 to 9-fold brighter than FZ (IV) | Sustained high photon emission | Superior sensitivity, allowing for lower substrate doses and reduced toxicity |
Experimental Workflows and Logical Relationships
To visually represent the processes involved in making an informed substrate choice and executing an in vivo imaging experiment, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Diphenylterazine and D-luciferin for Deep-Tissue Imaging
For researchers, scientists, and drug development professionals seeking to optimize in vivo bioluminescence imaging (BLI), the choice of substrate is paramount. This guide provides a detailed comparison of two prominent luciferins: the traditional D-luciferin and the novel diphenylterazine (DTZ). Here, we present a comprehensive analysis of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable bioluminescent pair for your deep-tissue imaging needs.
Performance at a Glance: this compound vs. D-luciferin
This compound (DTZ), a synthetic coelenterazine analog, has emerged as a powerful alternative to the conventional D-luciferin for deep-tissue imaging. When paired with its engineered luciferase, teLuc or Antares2, DTZ offers significantly brighter, red-shifted light emission compared to the firefly luciferase (FLuc) and D-luciferin system. This enhanced performance is critical for visualizing biological processes in deep tissues, where light attenuation can be a major obstacle.
Quantitative Data Summary
The following table summarizes the key performance metrics of this compound and D-luciferin based on published experimental data.
| Feature | This compound (DTZ) | D-luciferin |
| Associated Luciferase | teLuc, Antares2 | Firefly Luciferase (FLuc) |
| Bioluminescence Mechanism | ATP-independent | ATP-dependent |
| Peak Emission Wavelength | ~502 nm (teLuc), ~584 nm (Antares2) | ~560 nm (in vitro), red-shifted in vivo (~600 nm) |
| Relative Brightness (Deep-Tissue) | ~52-54 fold brighter than FLuc/D-luciferin (teLuc/DTZ)[1] | Baseline |
| Pharmacokinetics | Displays extended kinetics[2][3] | Peak signal ~10-20 minutes post-IP injection[4] |
| Background Signal | Minimal to no background emission in untransfected mice[1] | Low background |
| Cofactor Requirements | None | ATP, Mg2+ |
| Cell Permeability | High | Good |
| In Vivo Administration | Intraperitoneal (IP), Intravenous (IV) | Intraperitoneal (IP), Intravenous (IV), Subcutaneous (SC) |
Bioluminescence Signaling Pathways
The fundamental difference in the mechanism of light production between this compound and D-luciferin lies in their dependence on adenosine triphosphate (ATP).
D-luciferin undergoes a two-step enzymatic reaction catalyzed by Firefly Luciferase. Initially, D-luciferin is adenylated by ATP to form luciferyl adenylate. This intermediate is then oxidized by molecular oxygen, leading to the formation of an excited state of oxyluciferin which, upon returning to its ground state, emits light.
In contrast, the bioluminescent reaction of this compound with teLuc or Antares2 is ATP-independent. The luciferase directly catalyzes the oxidation of DTZ by molecular oxygen, forming an excited-state intermediate that decays to a ground-state product with the emission of light. This simpler, ATP-independent mechanism can be advantageous in environments with fluctuating ATP levels.
Experimental Protocols for Deep-Tissue Imaging
To provide a practical comparison, we outline the methodologies for two key deep-tissue imaging experiments: a subcutaneous tumor model and a hydrodynamic transfection model for internal organ imaging.
Experimental Workflow: Comparative In Vivo Imaging
Subcutaneous Tumor Model
This model is ideal for assessing substrate performance in a localized, deep-tissue environment.
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Cell Preparation: Culture cancer cells (e.g., HEK293T, HeLa) and transfect them with plasmids encoding either Firefly Luciferase (for D-luciferin) or teLuc/Antares2 (for DTZ).
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude).
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 transfected cells into the flank of each mouse. Allow tumors to establish and grow to a palpable size.
-
Substrate Preparation:
-
D-luciferin: Dissolve D-luciferin potassium salt in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca2+ and Mg2+ to a final concentration of 15 mg/mL.
-
This compound (DTZ): Prepare a stock solution (e.g., 30 mM) in a suitable solvent mixture as recommended by the supplier, which may include L-ascorbic acid, ethanol, and 1,2-propanediol to enhance stability. Dilute to the working concentration in saline before injection.
-
-
Imaging Protocol:
-
Anesthetize the mice using isoflurane.
-
Administer the substrate via intraperitoneal (IP) injection:
-
D-luciferin: 150 mg/kg body weight.
-
This compound: A typical dose is around 0.3 µmol per mouse.
-
-
Place the mouse in a light-tight imaging chamber.
-
Acquire images using a sensitive CCD camera system. For D-luciferin, imaging is typically performed 10-20 minutes post-injection to capture the peak signal. For DTZ, which exhibits extended kinetics, a time-course imaging series is recommended to determine the optimal imaging window.
-
-
Data Analysis: Quantify the bioluminescent signal (photon flux) from the tumor region of interest.
Hydrodynamic Transfection Model for Internal Organ Imaging
This method allows for the direct comparison of substrates for imaging luciferase expression in internal organs, primarily the liver.
-
Plasmid Preparation: Prepare high-purity plasmid DNA encoding either Firefly Luciferase or teLuc/Antares2.
-
Animal Model: Use immunocompetent mice (e.g., BALB/c).
-
Hydrodynamic Injection:
-
Dilute the plasmid DNA in a large volume of sterile saline (typically 8-10% of the mouse's body weight).
-
Rapidly inject the entire volume into the lateral tail vein (within 5-8 seconds). This procedure results in transiently increased pressure in the vena cava, leading to transfection of hepatocytes.
-
Allow 18-24 hours for luciferase expression.
-
-
Substrate Preparation and Imaging: Follow the same procedures for substrate preparation, administration, and imaging as described for the subcutaneous tumor model.
-
Data Analysis: Quantify the bioluminescent signal from the abdominal region corresponding to the liver.
Conclusion and Recommendations
For deep-tissue bioluminescence imaging, the this compound system with teLuc or Antares2 luciferases offers a significant advantage in terms of signal brightness over the traditional D-luciferin/Firefly Luciferase system. The ~52-54 fold increase in photon emission from deep tissues makes it particularly well-suited for studies requiring high sensitivity, such as tracking small numbers of cells or monitoring subtle changes in gene expression in internal organs.
The ATP-independence of the DTZ reaction is an additional benefit in experimental contexts where cellular ATP levels may be variable or compromised. While D-luciferin remains a robust and widely used substrate, researchers embarking on new deep-tissue imaging studies, especially those pushing the limits of detection, should strongly consider the enhanced capabilities of the this compound-based systems. The choice of substrate will ultimately depend on the specific requirements of the study, including the depth of the target tissue, the required level of sensitivity, and the cellular environment being investigated.
References
- 1. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cell Permeability of Diphenylterazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diphenylterazine (DTZ) has emerged as a promising substrate for engineered luciferases, offering red-shifted bioluminescence ideal for deep-tissue in vivo imaging.[1][2] A critical parameter influencing its efficacy in live-cell and in vivo applications is its ability to efficiently cross cellular membranes to reach intracellular luciferases. This guide provides a framework for evaluating the cell permeability of this compound in comparison to other commonly used luciferin alternatives, such as the native Coelenterazine and Furimazine.
While direct quantitative permeability data for this compound is not extensively published, this guide outlines the standard experimental protocols that can be employed to generate this crucial data. By following these methodologies, researchers can objectively assess the suitability of this compound for their specific experimental needs.
Comparative Permeability Data
To facilitate a direct comparison, quantitative data on the cell permeability of this compound and its alternatives can be generated using established in vitro models, such as the Caco-2 or MDCK cell permeability assays. The apparent permeability coefficient (Papp), a measure of the rate of transport across a cell monolayer, is a key metric for comparison. An efflux ratio, calculated from bidirectional transport studies, indicates whether a compound is actively transported out of the cell, for instance by P-glycoprotein (P-gp), a known transporter of coelenterazine and its analogs.[3]
Below is a template table summarizing how such comparative data would be presented.
| Compound | Apparent Permeability (Papp) (A→B) [10⁻⁶ cm/s] | Apparent Permeability (Papp) (B→A) [10⁻⁶ cm/s] | Efflux Ratio [Papp(B→A)/Papp(A→B)] |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Coelenterazine | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Furimazine | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Atenolol (Low Permeability Control) | < 1.0 | - | - |
| Propranolol (High Permeability Control) | > 10.0 | - | - |
Note: The values in this table are placeholders and would need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cell permeability of this compound and its alternatives.
MDCK-MDR1 Permeability Assay
This assay is widely used to assess the permeability of compounds and to determine if they are substrates of the P-glycoprotein (P-gp) efflux transporter.[4][5]
a. Cell Culture and Monolayer Formation:
-
MDCK-MDR1 cells, which overexpress the human MDR1 gene, are seeded onto a 24-well plate with permeable Transwell® inserts.
-
The cells are cultured for 4-5 days to allow them to form a confluent and polarized monolayer with functional tight junctions.
-
The integrity of the cell monolayer is verified by measuring the trans-epithelial electrical resistance (TEER). A TEER value above 200 Ω·cm² is generally considered acceptable.
b. Transport Assay:
-
The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test compound (this compound, Coelenterazine, or Furimazine) is added to the apical (donor) compartment at a final concentration of 10 µM.
-
For bidirectional transport studies, the compound is added to the basolateral (donor) compartment in a separate set of wells.
-
The plates are incubated at 37°C for 90 minutes with gentle shaking.
-
At the end of the incubation, samples are collected from both the apical and basolateral compartments.
c. Quantification and Data Analysis:
-
The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
The efflux ratio is calculated as the ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based method that models passive transcellular permeability. It is a high-throughput and cost-effective method for screening compounds based on their ability to diffuse across an artificial lipid membrane.
a. Plate Preparation:
-
A filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
An acceptor plate is filled with a buffer solution.
b. Permeability Assay:
-
The test compound is dissolved in a buffer and added to the donor plate.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
The plate assembly is incubated at room temperature for a defined period (e.g., 5 hours).
c. Quantification and Analysis:
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.
-
The effective permeability (Pe) is calculated based on the amount of compound that has diffused into the acceptor compartment.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MDCK permeability assay and the PAMPA assay.
By employing these standardized assays, researchers can generate robust and comparable data to make informed decisions about the most suitable luciferin for their imaging experiments, ensuring optimal substrate delivery and signal generation.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five colour variants of bright luminescent protein for real-time multicolour bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide: Cross-Validating Diphenylterazine Bioluminescence with Fluorescence Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Diphenylterazine (DTZ)-based bioluminescence imaging (BLI) and fluorescence imaging, supported by experimental data and detailed protocols. We will explore the strengths and weaknesses of each modality and provide a comprehensive workflow for their cross-validation.
Bioluminescence imaging, particularly with newer, red-shifted luciferin-luciferase systems like this compound and its associated luciferases (e.g., Antares2), offers exceptional sensitivity and low background for in vivo studies.[1][2] Fluorescence imaging, using fluorescent proteins like mCherry, provides a complementary approach with high resolution for ex vivo validation. This guide will detail a dual-reporter strategy to leverage the advantages of both techniques for robust and verifiable in vivo research.
Performance Comparison: this compound (BLI) vs. Red Fluorescent Proteins (Fluorescence)
While direct head-to-head comparisons in a single study are limited, we can compile data from various sources to provide a quantitative overview of the performance of DTZ-based bioluminescence and red fluorescent proteins (RFPs) like mCherry. Bioluminescence imaging generally boasts a higher signal-to-background ratio due to the absence of autofluorescence, making it highly sensitive for detecting a small number of cells in deep tissues.[1][2] In contrast, fluorescence imaging can be affected by tissue autofluorescence, although near-infrared RFPs can mitigate this issue.[3]
| Parameter | This compound (with Antares2 Luciferase) | mCherry (Fluorescence) | Key Considerations |
| Signal Generation | Enzymatic reaction requiring substrate (DTZ) | External excitation light required | BLI signal is transient and depends on substrate biodistribution. Fluorescence is continuous under excitation but prone to photobleaching. |
| In Vivo Sensitivity | High; capable of detecting small cell numbers in deep tissue | Moderate to high; dependent on expression levels and tissue depth | BLI is generally more sensitive for deep tissue imaging due to lower background. |
| Signal-to-Background Ratio | Very high | Moderate; can be affected by tissue autofluorescence | The lack of external excitation in BLI results in minimal background noise. |
| Spatial Resolution | Lower in vivo (light scattering) | Higher, especially in ex vivo applications | Fluorescence microscopy on tissue sections provides cellular and subcellular resolution. |
| Quantitative Accuracy | Good; photon flux correlates with cell number | Good; fluorescence intensity correlates with protein concentration | Both methods can be quantitative, but are subject to variables like tissue attenuation (both) and photobleaching (fluorescence). |
| Temporal Resolution | Dependent on substrate kinetics | High; capable of real-time imaging | Fluorescence allows for rapid, continuous imaging. |
Experimental Protocols
A robust cross-validation workflow involves generating a stable cell line expressing both a DTZ-compatible luciferase and a fluorescent protein, performing in vivo imaging with both modalities, and finally, validating the in vivo findings with ex vivo histological analysis.
Part 1: Generation of a Dual-Reporter Stable Cell Line
This protocol describes the creation of a stable cell line co-expressing a DTZ-compatible luciferase (e.g., Antares2) and a red fluorescent protein (e.g., mCherry) using a dual-reporter lentiviral vector.
-
Vector Design and Construction:
-
Utilize a lentiviral vector containing two distinct expression cassettes.
-
The first cassette will drive the expression of the Antares2 luciferase gene under a strong constitutive promoter (e.g., EF1a).
-
The second cassette will drive the expression of the mCherry fluorescent protein under another strong constitutive promoter (e.g., CMV).
-
Incorporate a selectable marker, such as puromycin resistance, for stable cell line selection.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the dual-reporter lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.
-
Concentrate and titrate the viral particles.
-
-
Transduction and Selection:
-
Transduce the target cancer cell line (e.g., a human breast cancer cell line like MDA-MB-231) with the lentiviral particles.
-
After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Expand the antibiotic-resistant cells to establish a stable dual-reporter cell line.
-
-
Validation of Reporter Expression:
-
Confirm mCherry expression via fluorescence microscopy.
-
Validate Antares2 activity by adding this compound and measuring bioluminescence with a luminometer.
-
Part 2: In Vivo Imaging of Tumor Growth
This protocol outlines the procedure for in vivo imaging of tumor xenografts generated from the dual-reporter cell line in an immunodeficient mouse model.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-scid gamma mice).
-
Subcutaneously inject a known number of the dual-reporter cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to establish and grow.
-
-
Fluorescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in an in vivo imaging system (IVIS) equipped for fluorescence imaging.
-
Acquire fluorescence images using the appropriate excitation and emission filters for mCherry.
-
Record the fluorescence intensity (in radiant efficiency or similar units).
-
-
Bioluminescence Imaging:
-
Immediately following fluorescence imaging, administer this compound to the anesthetized mouse via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Acquire a series of bioluminescence images over time to determine the peak signal.
-
Record the peak bioluminescent signal (in photons/second/cm²/steradian).
-
-
Longitudinal Monitoring:
-
Repeat the fluorescence and bioluminescence imaging at regular intervals (e.g., every 3-4 days) to monitor tumor growth and reporter expression over time.
-
Part 3: Ex Vivo Histological Validation
This protocol details the steps for validating the in vivo imaging data through ex vivo analysis of the excised tumors.
-
Tissue Collection and Preparation:
-
At the end of the in vivo study, euthanize the mice and surgically excise the tumors.
-
Immediately embed a portion of the tumor in Optimal Cutting Temperature (OCT) compound and snap-freeze in liquid nitrogen for cryosectioning.
-
Fix the remaining tumor tissue in 4% paraformaldehyde for paraffin embedding.
-
-
Cryosectioning and Fluorescence Microscopy:
-
Cut thin sections (e.g., 10 µm) of the frozen tumor tissue using a cryostat.
-
Mount the sections on glass slides.
-
Directly visualize the mCherry fluorescence in the tumor sections using a fluorescence microscope.
-
Optionally, perform immunofluorescence staining for other markers of interest, using DAPI to counterstain nuclei.
-
-
Immunohistochemistry (on paraffin-embedded tissue):
-
Process the fixed tissue, embed in paraffin, and cut thin sections.
-
Perform immunohistochemistry (IHC) using an antibody against a tumor-specific marker to confirm the tumor morphology and extent.
-
This allows for correlation of the reporter gene expression with the underlying tissue architecture.
-
-
Image Analysis and Correlation:
-
Co-register the fluorescence microscopy images with the corresponding IHC-stained sections.
-
Correlate the in vivo bioluminescence and fluorescence signals with the ex vivo distribution of mCherry fluorescence and tumor morphology.
-
Visualizing the Workflow and Concepts
To better illustrate the concepts and procedures described, the following diagrams were generated using the Graphviz DOT language.
References
Revolutionizing In Vivo Imaging: The Advantages of Diphenylterazine's Red-Shifted Light
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of preclinical animal studies, the quest for more sensitive and accurate in vivo imaging modalities is perpetual. Bioluminescence imaging (BLI) has long been a cornerstone for non-invasively monitoring cellular and molecular processes. The efficacy of BLI is fundamentally tied to the properties of the luciferase enzyme and its substrate. Diphenylterazine (DTZ), a synthetic coelenterazine analog, has emerged as a superior substrate, offering significant advantages due to its red-shifted light emission. This guide provides an objective comparison of DTZ with other commonly used luciferins, supported by experimental data, to empower researchers in making informed decisions for their animal studies.
The Critical Advantage: Deeper Insights with Red-Shifted Light
The primary challenge in whole-animal optical imaging is the absorption and scattering of light by biological tissues. Hemoglobin and melanin, prevalent in tissues, strongly absorb light in the blue-green spectrum (400-550 nm). This significantly attenuates the signal from traditional bioluminescent reporters like firefly luciferase (FLuc) with D-luciferin, which emits light around 560 nm.
This compound, when paired with engineered luciferases such as teLuc and Antares2, produces light in the orange-red to near-infrared spectrum (typically >500 nm). This red-shifted light is less absorbed and scattered by tissues, leading to several key advantages in animal studies:
-
Enhanced Tissue Penetration: Red light travels further through tissue, enabling the detection of signals from deeper anatomical locations with higher sensitivity.[1][2]
-
Improved Signal-to-Noise Ratio: By minimizing tissue auto-fluorescence and absorption, red-shifted light results in a clearer signal with less background noise.[3][4]
-
Increased Sensitivity: The combination of higher photon flux and reduced tissue attenuation allows for the detection of smaller numbers of cells or weaker biological signals.
-
More Accurate Quantification: Reduced signal attenuation leads to more reliable and quantitative measurements of biological processes in deep tissues.
Quantitative Performance: DTZ vs. Alternative Luciferins
The superior performance of DTZ-based systems has been demonstrated in numerous studies. Here, we summarize the key quantitative comparisons between DTZ and other widely used luciferins like D-luciferin and CycLuc1.
| Feature | This compound (with teLuc/Antares2) | D-luciferin (with FLuc) | CycLuc1 (with FLuc) |
| Peak Emission Wavelength | ~502 nm (teLuc) to orange/red (Antares2) | ~560 nm | Red-shifted vs. D-luciferin |
| Relative Brightness (in vivo) | ~32-54 fold brighter than FLuc/D-luciferin in deep tissues[5] | Standard baseline | ~3-10 fold brighter than D-luciferin |
| Signal Duration | Sustained emission with a half-life of ~40 minutes | Signal peaks around 10-20 minutes and declines | More persistent light output than D-luciferin |
| Substrate Dosage | Effective at lower concentrations (e.g., 0.3 µmol) | Standard high dose (e.g., 150 mg/kg) | Effective at 10-20 fold lower concentrations than D-luciferin |
| Deep Tissue Imaging | Significantly enhanced signal from deep organs | Signal significantly attenuated | Improved deep tissue imaging over D-luciferin |
| Toxicity | Minimal cell toxicity at millimolar concentrations | Generally considered non-toxic at standard doses | Data not extensively reported, but used effectively in vivo |
Experimental Protocols
To facilitate the adoption of DTZ in your research, we provide a detailed methodology for a typical in vivo bioluminescence imaging experiment.
Preparation of this compound Stock Solution
A stable stock solution of DTZ is crucial for reproducible results. A recommended method involves preparing a premix to enhance stability.
-
Prepare the Premix: Dissolve 17.6 mg of L-ascorbic acid in a mixture of 10 mL of ethanol and 10 mL of 1,2-propanediol.
-
Dissolve DTZ: Dissolve 1 mg of this compound in 88 µL of the premix. This will result in a 30 mM DTZ stock solution containing 5 mM L-ascorbic acid.
-
Storage: Aliquot the stock solution and store it at -80°C for several months.
In Vivo Bioluminescence Imaging Protocol
This protocol outlines the key steps for imaging tumor growth in a mouse model using a DTZ-based reporter system.
-
Animal Model: Use mice (e.g., BALB/c nude mice) subcutaneously or orthotopically implanted with tumor cells stably expressing a compatible luciferase (e.g., teLuc or Antares2).
-
Animal Preparation: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Substrate Administration:
-
Intravenous (IV) Injection: For a rapid and bright initial signal, inject 0.3 µmol of DTZ in a suitable vehicle (e.g., 100 µL of a solution containing 50% PEG300 and 50% saline) via the tail vein.
-
Intraperitoneal (IP) Injection: For a more sustained signal, inject 0.3 µmol of DTZ intraperitoneally.
-
-
Image Acquisition:
-
Place the anesthetized mouse in a light-tight imaging chamber of a bioluminescence imaging system (e.g., IVIS Spectrum).
-
Acquire images at multiple time points (e.g., every 1-2 minutes) for a duration of 20-30 minutes to capture the peak signal. Typical exposure times range from 1 second to 1 minute, depending on the signal intensity.
-
-
Data Analysis:
-
Use the imaging system's software to define regions of interest (ROIs) over the tumor area.
-
Quantify the bioluminescent signal as total photon flux or radiance (photons/second/cm²/steradian).
-
Visualizing the Advantage
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the benefits of red-shifted light and the experimental workflow.
Conclusion
The use of this compound in conjunction with engineered luciferases represents a significant advancement in bioluminescence imaging for animal studies. Its red-shifted light emission overcomes the limitations of conventional luciferins by providing enhanced tissue penetration, superior signal-to-noise ratios, and greater sensitivity for deep-tissue imaging. For researchers in drug discovery and development, adopting DTZ-based systems can lead to more accurate and reliable data, ultimately accelerating the translation of preclinical findings. This guide provides the necessary comparative data and experimental framework to confidently integrate this powerful technology into your in vivo imaging workflow.
References
- 1. Advanced Bioluminescence System for In Vivo Imaging with Brighter and Red-Shifted Light Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Red-shifted luciferase-luciferin pairs for enhanced bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Luciferase Reporter Activity: Diphenylterazine vs. D-luciferin and Coelenterazine
For researchers, scientists, and professionals in drug development, luciferase reporter assays are a cornerstone for studying gene expression and cellular signaling pathways. The choice of substrate for the luciferase enzyme is a critical determinant of assay sensitivity, signal kinetics, and overall performance. This guide provides an objective comparison of Diphenylterazine (DTZ) with the traditional luciferase substrates, D-luciferin and coelenterazine, supported by experimental data and detailed protocols.
Performance Comparison of Luciferase Substrates
The selection of a luciferase substrate significantly impacts the outcome of a reporter assay. The following table summarizes key quantitative performance indicators for this compound, D-luciferin, and coelenterazine. It is important to note that performance is highly dependent on the specific luciferase enzyme used.
| Feature | This compound (DTZ) | D-luciferin | Coelenterazine |
| Associated Luciferase | Engineered luciferases (e.g., Antares, teLuc, NanoLuc) | Firefly Luciferase (FLuc) | Renilla Luciferase (RLuc), Gaussia Luciferase (GLuc) |
| Emission Maximum | Red-shifted (~600-650 nm) | ~560 nm (yellow-green) | ~480 nm (blue) |
| Signal Kinetics | Glow-type, with a sustained signal | Typically flash-type, rapid decay, but glow-type formulations are available.[1][2] | Typically flash-type, with a very rapid signal decay.[1] |
| Signal Half-life | Long (e.g., ~40 minutes with teLuc) | Short for flash assays (minutes), can be extended to hours with glow formulations.[3] | Very short (minutes).[1] |
| Signal Intensity | Very high with engineered luciferases. | High. | Moderate. |
| Signal-to-Background Ratio | Excellent, with very low background luminescence. | Good, but can be affected by background from complex biological samples. | Good, but some analogs can have higher auto-oxidation in serum. |
| In Vivo Imaging Suitability | Excellent due to red-shifted emission, which has better tissue penetration. | Good, but the shorter wavelength light is more scattered and absorbed by tissues. | Limited for deep tissue imaging due to blue light emission and rapid kinetics. |
| ATP Requirement | No | Yes | No |
Experimental Protocols: A Side-by-Side Comparison
The following protocols provide a comparative overview of the steps involved in a typical in vitro luciferase reporter assay using this compound, D-luciferin, and coelenterazine.
| Step | This compound Assay | D-luciferin Assay | Coelenterazine Assay |
| 1. Cell Culture & Transfection | Plate and transfect cells with a vector expressing an engineered luciferase (e.g., Antares, teLuc) under the control of the promoter of interest. | Plate and transfect cells with a vector expressing Firefly luciferase (FLuc) under the control of the promoter of interest. | Plate and transfect cells with a vector expressing Renilla (RLuc) or Gaussia (GLuc) luciferase under the control of the promoter of interest. |
| 2. Cell Lysis | After appropriate incubation/treatment, wash cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle rocking. | After appropriate incubation/treatment, wash cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle rocking. | After appropriate incubation/treatment, wash cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle rocking. For secreted GLuc, cell lysis is not required; supernatant can be used. |
| 3. Substrate Preparation | Prepare a working solution of this compound in an appropriate buffer. A stock solution can be made in a premixture of ethanol and 1,2-propanediol with L-ascorbic acid for stability. | Prepare a working solution of D-luciferin in assay buffer containing ATP and Mg2+. | Prepare a working solution of coelenterazine in assay buffer. Stock solutions are often made in methanol or ethanol. |
| 4. Luminescence Measurement | Add the DTZ working solution to the cell lysate. Measure luminescence immediately, although the glow-type signal is stable for an extended period. | For flash assays, inject the D-luciferin working solution into the cell lysate and measure luminescence immediately. For glow assays, add the reagent and measure after a short incubation. | Inject the coelenterazine working solution into the cell lysate and measure luminescence immediately due to the rapid decay of the signal. |
| 5. Data Analysis | Record the Relative Light Units (RLU). The high signal-to-background ratio often simplifies data analysis. | Record the RLU. For dual-luciferase assays, normalize the FLuc signal to a co-expressed Renilla luciferase signal. | Record the RLU. Often used as the normalization control in dual-luciferase assays. |
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and its application, the following diagrams illustrate a typical luciferase reporter assay workflow and a common signaling pathway investigated using this technology.
Caption: A generalized workflow for a luciferase reporter assay.
Caption: A simplified GPCR signaling pathway leading to luciferase expression.
Conclusion
This compound, when paired with an appropriate engineered luciferase, offers significant advantages for reporter assays, particularly for in vivo imaging and high-throughput screening applications where signal stability and a high signal-to-background ratio are paramount. Its red-shifted emission and sustained "glow" kinetics address key limitations of traditional substrates like D-luciferin and coelenterazine. However, the choice of substrate should always be guided by the specific experimental goals, the luciferase reporter system being used, and the detection instrumentation available. For many standard in vitro applications, D-luciferin and coelenterazine remain robust and effective options.
References
Quantitative comparison of bioluminescence from different luciferin substrates.
An in-depth analysis of commercially available luciferins, providing researchers with the data needed to select the optimal substrate for their experimental needs.
In the realm of biological research and drug development, bioluminescence has emerged as a powerful tool for visualizing and quantifying cellular and molecular processes. The choice of luciferin substrate is a critical determinant of the sensitivity, specificity, and suitability of a bioluminescent assay. This guide provides a quantitative comparison of various commercially available luciferin substrates, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their in vitro and in vivo studies.
Quantitative Comparison of Luciferin Substrates
The performance of a luciferin substrate is characterized by several key parameters, including its quantum yield (the efficiency of light emission), the wavelength of maximum light emission (λmax), and the signal half-life. The following table summarizes these quantitative parameters for a selection of widely used luciferin substrates.
| Luciferase System | Substrate | Quantum Yield (Φ) | Emission Maxima (λmax) | Signal Half-Life | Key Features |
| Firefly Luciferase (FLuc) | D-Luciferin | ~0.41 - 0.61[1][2] | 562 nm[3] | ~9 minutes (in vivo)[4] | The classical and most widely used system; ATP-dependent. |
| AkaLumine (TokeOni) | Higher than AkaLumine[5] | 675 - 677 nm | ~40 minutes (in serum) | Near-infrared emission for deep tissue imaging; high water solubility. | |
| CycLuc1 | - | ~600 nm | ~21-29 minutes (in vivo) | Good blood-brain barrier penetration. | |
| seMpai | - | 675 nm | - | Near-infrared emission with reduced liver background signal compared to AkaLumine. | |
| Renilla Luciferase (RLuc) | Coelenterazine | ~0.053 | 480 nm | Rapid decay; pro-substrates can extend to >1-2 hours. | ATP-independent; often used in dual-reporter assays with FLuc. |
| NanoLuc® Luciferase (NLuc) | Furimazine | ~0.45 | ~460 nm | Short half-life in vivo, allowing for co-imaging. | Engineered system with extremely bright signal; ATP-independent. |
| Fluorofurimazine (FFz) | Not significantly changed from furimazine | ~460 nm | Shorter than some formulations in vivo. | Higher aqueous solubility and brighter in vivo signal compared to furimazine. |
Note: Quantum yields and half-lives can vary depending on the specific luciferase enzyme, assay conditions, and biological environment.
Bioluminescent Signaling Pathways
The generation of light in bioluminescent systems is the result of a chemical reaction catalyzed by a luciferase enzyme. Understanding these pathways is crucial for optimizing assay conditions and interpreting results.
Firefly Luciferase Signaling Pathway
Firefly luciferase utilizes D-luciferin, adenosine triphosphate (ATP), and molecular oxygen to produce light. The reaction proceeds in two main steps: the adenylation of luciferin, followed by its oxidation to produce an excited oxyluciferin molecule that emits light upon returning to its ground state. The dependence on ATP makes this system a sensitive indicator of cellular viability.
Renilla Luciferase Signaling Pathway
The Renilla luciferase system is ATP-independent and utilizes coelenterazine as its substrate. In the presence of molecular oxygen, Renilla luciferase catalyzes the oxidation of coelenterazine to coelenteramide, carbon dioxide, and a photon of blue light. Its distinct substrate and ATP-independence make it an ideal partner for firefly luciferase in dual-reporter assays.
NanoLuc® Luciferase Signaling Pathway
NanoLuc® luciferase is an engineered enzyme derived from a deep-sea shrimp that utilizes the synthetic substrate furimazine. This ATP-independent reaction is known for its exceptional brightness and stability. The oxidation of furimazine by NanoLuc® luciferase produces furimamide and a high-intensity, blue-shifted light.
Experimental Protocols
Standardized protocols are essential for obtaining reproducible and comparable results. Below are generalized protocols for in vitro and in vivo bioluminescence assays.
In Vitro Luciferase Assay Protocol
This protocol outlines the basic steps for measuring luciferase activity in cultured cells.
Materials:
-
Cells expressing the luciferase of interest
-
Multi-well plates (white plates are recommended for luminescence assays)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Luciferase assay lysis buffer (if not using a reagent with integral lysis)
-
Luciferase assay reagent containing the appropriate luciferin substrate
-
Luminometer or multi-well plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells expressing the luciferase reporter into a white-walled, clear-bottom multi-well plate at a density appropriate for your cell type and experiment duration. Allow cells to adhere and grow overnight.
-
Experimental Treatment: Treat the cells with the compounds or conditions under investigation for the desired period.
-
Cell Lysis (if required): For intracellular luciferases, remove the culture medium and wash the cells with PBS. Add the appropriate volume of cell lysis buffer to each well and incubate according to the manufacturer's instructions (typically 10-15 minutes at room temperature with gentle shaking).
-
Reagent Addition: Add the luciferase assay reagent, containing the luciferin substrate, to each well. The volume added is typically equal to the volume of cell lysate or culture medium in the well.
-
Incubation: Incubate the plate at room temperature for a period specified by the reagent manufacturer (usually 2-10 minutes) to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a luminometer or a multi-well plate reader.
In Vivo Bioluminescence Imaging (BLI) Protocol
This protocol provides a general guideline for performing bioluminescence imaging in small animal models.
Materials:
-
Animal model with luciferase-expressing cells or tissues
-
Anesthetic (e.g., isoflurane)
-
Luciferin substrate prepared in a sterile, injectable solution (e.g., in PBS)
-
Syringes and needles for injection
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).
-
Substrate Administration: Inject the luciferin substrate via the desired route (intraperitoneal, intravenous, or subcutaneous). A common dose for D-luciferin is 150 mg/kg body weight.
-
Positioning: Place the anesthetized animal in the light-tight chamber of the in vivo imaging system.
-
Image Acquisition: Acquire bioluminescent images at various time points after substrate administration to determine the peak signal. The optimal imaging time will vary depending on the substrate, its route of administration, and the animal model.
-
Data Analysis: Use the imaging system's software to define regions of interest (ROIs) over the areas of expected signal and quantify the photon flux.
Disclaimer: These protocols are intended as general guidelines. Researchers should always optimize assay conditions for their specific cell types, animal models, and experimental objectives, and consult the detailed instructions provided by the reagent manufacturers. All animal procedures must be conducted in accordance with approved institutional and national guidelines.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
A Comparative Guide to the Specificity of Novel Luciferases with Diphenylterazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel luciferase enzymes with the synthetic substrate Diphenylterazine (DTZ). It is designed to assist researchers, scientists, and drug development professionals in selecting the optimal bioluminescent reporter system for their specific applications, with a focus on assays requiring high sensitivity and specificity. The guide includes a summary of quantitative performance data, detailed experimental protocols for specificity assessment, and diagrams illustrating key experimental workflows and biochemical pathways.
Introduction to this compound and Novel Luciferases
Bioluminescence has become an indispensable tool in drug discovery and biomedical research, offering highly sensitive and non-invasive methods for monitoring biological processes in real-time.[1] The specificity of the interaction between a luciferase enzyme and its substrate is a critical determinant of the sensitivity and accuracy of these assays. This compound (DTZ) is a synthetic luciferin (a coelenterazine analog) that, in combination with engineered luciferases, offers significant advantages over traditional reporter systems. These advantages include a red-shifted light emission, which allows for deeper tissue penetration in in vivo imaging, a high quantum yield, and low background signal, leading to excellent signal-to-background ratios.[2][3][4]
Novel luciferases, such as teLuc and Antares2, have been engineered from NanoLuc luciferase to exhibit enhanced brightness and specificity with DTZ. Antares2 is a fusion protein that combines teLuc with a fluorescent protein, further red-shifting the emission spectrum through bioluminescence resonance energy transfer (BRET). This guide focuses on comparing the specificity of these novel luciferases with DTZ against other commonly used luciferase-substrate pairs.
Quantitative Performance Data
The following table summarizes the key performance characteristics of various luciferase-substrate pairs. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that experimental conditions can vary between studies, which may affect the absolute values.
| Luciferase | Substrate | Peak Emission (nm) | Relative Brightness (in vivo) | Quantum Yield (Φ) | Kcat/Km (M⁻¹s⁻¹) | Key Features |
| teLuc | This compound (DTZ) | ~502 | ~7.5-fold > NanoLuc/furimazine | ~2x > NanoLuc/furimazine | Similar to NanoLuc/furimazine | High brightness, red-shifted from NanoLuc. |
| Antares2 | This compound (DTZ) | >600 | ~65-fold > FLuc/D-luciferin (>600 nm) | - | - | Brightest red-shifted reporter, ideal for deep-tissue imaging. |
| NanoLuc | Furimazine | ~460 | - | - | - | Bright blue-emitting luciferase. |
| De novo designed luciferase | This compound (DTZ) | - | - | - | 10⁶ | High catalytic efficiency and specificity. |
| Firefly Luciferase (FLuc) | D-luciferin | ~560 | - | - | - | ATP-dependent, widely used standard. |
Experimental Protocols
In Vitro Luciferase Specificity Assay
This protocol outlines a general procedure for assessing the substrate specificity of a novel luciferase in vitro.
1. Reagent Preparation:
-
Luciferase Stock Solution: Prepare a purified stock solution of the luciferase enzyme (e.g., teLuc, Antares2) in an appropriate buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5). Determine the protein concentration using a standard method like the Bradford assay.
-
Substrate Stock Solutions: Prepare concentrated stock solutions of this compound, furimazine, and D-luciferin in a suitable solvent (e.g., ethanol or DMSO). For DTZ, a 30 mM stock solution can be prepared in a premix of ethanol and 1,2-propanediol containing L-ascorbic acid to enhance stability.
-
Assay Buffer: Prepare an assay buffer appropriate for the luciferase being tested. For NanoLuc-derived enzymes, a common buffer is a phosphate-buffered saline (PBS) solution at pH 7.4. For Firefly luciferase, the buffer must contain ATP and Mg²⁺.
2. Assay Procedure:
-
Enzyme Dilution: Dilute the luciferase stock solution in the assay buffer to the desired final concentration for the assay. The optimal concentration should be determined empirically to ensure the signal is within the linear range of the luminometer.
-
Substrate Dilution Series: Prepare a series of dilutions for each substrate (DTZ, furimazine, D-luciferin, etc.) in the assay buffer. The concentration range should span below and above the expected Michaelis constant (Km).
-
Assay Plate Preparation: Pipette a small volume of the diluted luciferase solution into the wells of a white or black opaque 96-well plate.
-
Initiate Reaction: Using a luminometer with an injector, add a specific volume of the substrate dilution to each well to initiate the bioluminescent reaction.
-
Signal Measurement: Immediately measure the luminescence signal (Relative Light Units, RLU) using the luminometer. For kinetic analysis, measure the signal at regular intervals over a set period.
-
Data Analysis:
-
Plot the initial reaction velocity (RLU/s) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each luciferase-substrate pair.
-
The turnover number (kcat) can be calculated if the active enzyme concentration is known (Vmax = kcat * [E]).
-
The catalytic efficiency is then determined as kcat/Km.
-
Visualizations
Biochemical Pathway of teLuc with this compound
The following diagram illustrates the proposed biochemical reaction for the oxidation of this compound catalyzed by the novel luciferase, teLuc. This reaction is analogous to the mechanism of other coelenterazine-utilizing luciferases.
Caption: Proposed reaction pathway for the bioluminescent oxidation of this compound by teLuc.
Experimental Workflow for Assessing Luciferase Specificity
This diagram outlines the key steps in an experimental workflow designed to assess the substrate specificity of a novel luciferase.
Caption: A streamlined workflow for determining the substrate specificity of a novel luciferase.
References
Safety Operating Guide
Navigating the Safe Disposal of Diphenylterazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Diphenylterazine (DTZ), a synthetic bioluminescent luciferin. Adherence to these guidelines is critical to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. It is also very toxic to aquatic life with long-lasting effects[2].
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Protective gloves
-
Protective clothing
-
Eye protection/face protection
Spill and Contamination Response
In the event of a spill, immediate action is necessary to prevent further contamination and exposure.
Accidental Release Measures:
-
Evacuate: Evacuate personnel to safe areas.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Absorption: Absorb solutions with finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Disposal of Contaminated Material: Dispose of contaminated materials as hazardous waste in accordance with local regulations.
This compound Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations. The substance and its container must be disposed of at an approved waste disposal plant.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, pipette tips), in a designated, compatible, and properly labeled hazardous waste container.
-
Ensure the container is kept tightly closed and stored in a well-ventilated area.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound."
-
Note the concentration and any other components mixed with the waste.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA).
-
Ensure secondary containment is used for liquid waste to prevent spills.
-
-
Professional Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and properties of this compound.
| Property | Value | Reference |
| CAS Number | 344940-63-2 | |
| Molecular Formula | C25H19N3O | |
| Molecular Weight | 377.44 g/mol | |
| Solubility in DMSO | ~2 mg/mL | |
| Solubility in DMF | ~11 mg/mL | |
| Storage Temperature | -20°C for long term (months to years) | |
| Short-term Shipping | Ambient temperature |
Experimental Protocols
Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and required procedure is to treat it as hazardous chemical waste and dispose of it through a certified waste management service.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Diphenylterazine
For Research Professionals, Scientists, and Drug Development Experts
This document provides immediate, essential safety protocols and logistical plans for handling Diphenylterazine (DTZ). It is designed to be a direct, procedural guide to ensure the safety of laboratory personnel and the integrity of research outcomes.
Immediate Safety Information: Understanding the Hazards
This compound is a synthetic bioluminescent luciferin.[1][2] While it exhibits minimal cell toxicity at millimolar concentrations, it should be treated as a hazardous chemical until more comprehensive toxicological data is available.[1][3]
GHS Hazard Classifications:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Handling solid this compound | - Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat or gown- Closed-toe shoes | To prevent skin and eye contact with the solid compound. |
| Preparing solutions | - Chemical splash goggles- Face shield (if there is a significant splash risk)- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat or gown- Use of a chemical fume hood | To protect against splashes and inhalation of aerosols. |
| In vivo administration | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat or gown | To prevent accidental exposure during animal handling. |
| Spill cleanup | - Full-face or half-mask air-purifying respirator- Chemical-resistant coveralls- Inner and outer chemical-resistant gloves- Chemical-resistant boots | To provide comprehensive protection during emergency response. |
Experimental Protocols: Safe Handling and Preparation
Preparing a Stock Solution:
This compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF).
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Wear appropriate PPE as outlined in the table above.
-
To create a stock solution, dissolve the solid this compound in the solvent of choice. The solvent should be purged with an inert gas.
-
For enhanced stability, a stock solution can be prepared by first creating a premixture of L-ascorbic acid in ethanol and 1,2-propanediol. Then, dissolve the this compound in this premixture.
-
Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
Operational and Disposal Plans
Storage:
-
Store this compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
Keep the container tightly sealed.
-
For long-term storage (months to years), keep at -20°C. For short-term storage (days to weeks), 0-4°C is suitable.
Spill Management:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE for spill cleanup.
-
Contain the spill using absorbent materials.
-
Collect the spilled material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in regular trash.
-
Containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
Emergency Procedures
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Firefighting:
-
Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.
-
Wear a self-contained breathing apparatus and protective clothing.
Workflow for Safe Chemical Handling
The following diagram illustrates the logical steps for ensuring safety when working with any laboratory chemical, including this compound.
Caption: A flowchart outlining the key steps for safe chemical handling in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
